2,4-Dimethyl-4-phenylpentan-2-ol
Description
The exact mass of the compound 2,4-Dimethyl-4-phenylpentan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dimethyl-4-phenylpentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-4-phenylpentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-4-phenylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZRLQXRKZELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277150 | |
| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-85-2 | |
| Record name | NSC957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-4-phenylpentan-2-ol
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2,4-Dimethyl-4-phenylpentan-2-ol (CAS No. 5340-85-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights into its handling and synthesis.
Molecular Structure and Identification
2,4-Dimethyl-4-phenylpentan-2-ol is a tertiary alcohol characterized by a pentane backbone with methyl and hydroxyl groups at the C2 position, and methyl and phenyl groups at the C4 position. This structure results in a chiral center at C4, though the compound is commonly handled as a racemic mixture.
Figure 1: 2D Structure of 2,4-Dimethyl-4-phenylpentan-2-ol.
The molecule's identity is confirmed by its IUPAC name, 2,4-dimethyl-4-phenylpentan-2-ol, and its unique CAS Registry Number, 5340-85-2.[1][2] Its canonical SMILES representation is CC(C)(CC(C)(C)O)C1=CC=CC=C1.[1][3]
Physicochemical Properties
The physical and chemical properties of a compound are critical for predicting its behavior in various experimental conditions, including solubility, reactivity, and chromatographic behavior. The computed properties for 2,4-Dimethyl-4-phenylpentan-2-ol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O | PubChem[1] |
| Molecular Weight | 192.30 g/mol | PubChem[1][4] |
| Density | 0.946 g/cm³ | Guidechem[3] |
| Boiling Point | 279.4 °C at 760 mmHg | Guidechem[3] |
| Flash Point | 107.3 °C | Guidechem[3] |
| Refractive Index | 1.502 | Guidechem[3] |
| logP (Octanol/Water) | 3.125 | Guidechem[3] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1][4] |
Synthesis Pathway: Grignard Reaction
A robust and common method for synthesizing tertiary alcohols like 2,4-Dimethyl-4-phenylpentan-2-ol is the Grignard reaction.[5][6] This pathway involves the reaction of a Grignard reagent with a suitable ketone. For this specific molecule, the logical disconnection approach points to the reaction between a phenylmagnesium halide and 2,4-dimethylpentan-2-one, or more practically, the reaction of methylmagnesium halide with 4-methyl-4-phenylpentan-2-one. The latter is often preferred due to the commercial availability of the ketone precursor.[7]
The overall workflow is a multi-stage process requiring careful control of reaction conditions, particularly the exclusion of water, to ensure a high yield of the desired product.
Figure 2: General workflow for the Grignard synthesis of a tertiary alcohol.
Experimental Protocol: Synthesis via Grignard Reagent
This protocol describes the synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol from 4-methyl-4-phenylpentan-2-one.
A. Materials and Reagents:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide
-
4-Methyl-4-phenylpentan-2-one
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel (all flame- or oven-dried)
B. Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of methyl iodide in anhydrous diethyl ether to the flask. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle boiling.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.[6] The exothermicity of this step requires careful monitoring.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the methylmagnesium iodide reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 4-methyl-4-phenylpentan-2-one in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the cold, stirring Grignard reagent. This addition is highly exothermic and must be controlled to prevent side reactions.[8]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Quenching and Workup:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent. This step can be vigorous.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification and Validation:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
The purity and identity of the final product must be confirmed by spectroscopic methods (NMR, IR, MS) as detailed in the following section.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.
A. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum provides information about the electronic environment of hydrogen atoms. For 2,4-Dimethyl-4-phenylpentan-2-ol, the following signals are expected:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Multiplet | 5H | Phenyl group protons (C₆H₅) |
| ~ 2.0 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~ 1.5 | Singlet | 1H | Hydroxyl proton (-OH) |
| ~ 1.3 | Singlet | 6H | Equivalent methyls on C4 |
| ~ 1.1 | Singlet | 6H | Equivalent methyls on C2 |
Note: The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.
B. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | Quaternary C of phenyl group (C-Ar) |
| ~ 128 | CH of phenyl group |
| ~ 126 | CH of phenyl group |
| ~ 125 | CH of phenyl group |
| ~ 72 | Quaternary C with -OH (C2) |
| ~ 55 | Methylene C (-CH₂-) |
| ~ 38 | Quaternary C with phenyl (C4) |
| ~ 32 | Methyl C's on C2 |
| ~ 30 | Methyl C's on C4 |
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 (sharp) | C-H stretch | Aromatic C-H |
| 2980 - 2850 (strong) | C-H stretch | Aliphatic C-H |
| ~ 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| ~ 1150 | C-O stretch | Tertiary alcohol |
Reactivity and Potential Applications
As a tertiary alcohol, 2,4-Dimethyl-4-phenylpentan-2-ol exhibits characteristic reactivity.
-
Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes. The steric hindrance around the alcohol may influence the regioselectivity of this elimination reaction.
-
Oxidation: It is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols.
-
Substitution: The hydroxyl group can be converted to a good leaving group, allowing for nucleophilic substitution reactions, though Sₙ1 pathways may be complicated by carbocation rearrangements.
The presence of both a phenyl group and a tertiary alcohol moiety makes this compound and its analogs interesting scaffolds in medicinal chemistry and materials science. Similar structures are explored as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients and fragrance components.[7][9]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 219536, 2,4-Dimethyl-4-phenylpentan-2-ol. Retrieved from [Link]1]
-
University of Wisconsin-Madison (n.d.). Grignard Reaction. Retrieved from [Link]5]
-
Clark, J. (2015). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]6]
-
Ebel, K., et al. (2015). Method for preparing 2-methyl-4-phenylbutan-2-OL. U.S. Patent No. 8,993,812 B2. Retrieved from 9]
-
University of California, Irvine (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]8]
Sources
- 1. 2,4-Dimethyl-4-phenylpentan-2-ol | C13H20O | CID 219536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-DIMETHYL-4-PHENYLPENTAN-2-OL | 5340-85-2 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. aroonchande.com [aroonchande.com]
- 9. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-4-phenylpentan-2-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the tertiary alcohol, 2,4-Dimethyl-4-phenylpentan-2-ol. This document is intended to serve as a foundational resource for professionals in research and development who may be working with this compound. The guide synthesizes available data from chemical databases and extrapolates expected characteristics based on structural analogs, offering insights into its molecular structure, physicochemical parameters, and spectroscopic profile. Methodologies for the determination of these properties are discussed to provide a holistic understanding of the compound's physical nature.
Introduction and Molecular Identity
2,4-Dimethyl-4-phenylpentan-2-ol is a tertiary alcohol characterized by a pentane backbone with methyl groups at the second and fourth positions, a phenyl group at the fourth position, and a hydroxyl group at the second position. Its unique structure, featuring a quaternary carbon and a sterically hindered hydroxyl group, dictates its physical and chemical behavior.
-
IUPAC Name: 2,4-Dimethyl-4-phenylpentan-2-ol
-
CAS Number: 5340-85-2[1]
-
Molecular Formula: C₁₃H₂₀O[1]
-
Molecular Weight: 192.30 g/mol [1]
-
Canonical SMILES: CC(C)(CC(C)(C)O)C1=CC=CC=C1[1]
-
InChI Key: KQSZRLQXRKZELT-UHFFFAOYSA-N[1]
The structural arrangement of this molecule, particularly the presence of both a bulky phenyl group and a tertiary alcohol functional group, suggests a compound with moderate polarity and a significant hydrophobic character. These features are critical in predicting its solubility, chromatographic behavior, and potential interactions in biological systems.
Physicochemical Properties: A Tabulated Summary
Precise experimental data for 2,4-Dimethyl-4-phenylpentan-2-ol is not extensively available in the public domain. The following table summarizes known data and computationally predicted values to provide a working profile of the compound.
| Physical Property | Value | Source/Method |
| Molecular Weight | 192.30 g/mol | PubChem[1] |
| Density | 0.946 g/cm³ | Guidechem[2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| XLogP3-AA | 3.3 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | Guidechem[3] |
| Appearance | Colorless to pale yellow liquid (predicted) | Based on analogs[4] |
| Solubility | Soluble in organic solvents, limited in water (predicted) | Based on analogs[4] |
Expert Insights: The XLogP3-AA value of 3.3 indicates a significant lipophilic character, suggesting good solubility in nonpolar organic solvents and limited aqueous solubility. The topological polar surface area of 20.2 Ų is consistent with the presence of a single hydroxyl group, which will be the primary site for polar interactions. The lack of experimental melting and boiling point data is a notable gap in the literature; however, based on its molecular weight and structure, a relatively high boiling point, likely above 200°C, can be anticipated.
Synthesis and Purification Workflow
Understanding the synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol is crucial as impurities from the reaction can influence its physical properties. A common synthetic route involves the Grignard reaction, a robust method for forming carbon-carbon bonds.
Grignard Synthesis Protocol
This protocol outlines the synthesis of a tertiary alcohol like 2,4-Dimethyl-4-phenylpentan-2-ol from a ketone and a Grignard reagent.
Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Magnesium turnings are activated in anhydrous diethyl ether.
-
Bromobenzene, dissolved in anhydrous diethyl ether, is added dropwise to the magnesium suspension under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is initiated with gentle heating and then proceeds exothermically. The mixture is stirred until the magnesium is consumed.
Step 2: Reaction with Ketone (4-Methylpentan-2-one)
-
The prepared Grignard reagent is cooled in an ice bath.
-
A solution of 4-methylpentan-2-one in anhydrous diethyl ether is added dropwise to the Grignard reagent.
-
The reaction mixture is stirred and allowed to warm to room temperature.
Step 3: Quenching and Work-up
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2,4-Dimethyl-4-phenylpentan-2-ol.
Caption: Grignard synthesis workflow for 2,4-Dimethyl-4-phenylpentan-2-ol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR):
-
Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the five protons of the phenyl group.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically appearing between 1.5 and 4.0 ppm.
-
Methylene Protons (-CH₂-): A singlet or a pair of doublets (if diastereotopic) in the range of 1.5-2.0 ppm.
-
Methyl Protons (C2-CH₃): A singlet around 1.2-1.5 ppm, integrating to six protons.
-
Methyl Protons (C4-CH₃): A singlet at a slightly different chemical shift from the other methyl groups, likely in the range of 1.3-1.6 ppm, integrating to six protons.
¹³C NMR (Carbon-13 NMR):
-
Aromatic Carbons: Multiple signals in the aromatic region (125-150 ppm). The quaternary carbon attached to the pentyl chain will be deshielded.
-
Quaternary Carbon (C4): A signal for the carbon atom attached to the phenyl group and two methyl groups, expected around 40-50 ppm.
-
Tertiary Alcohol Carbon (C2): The carbon bearing the hydroxyl group, expected to be in the range of 70-80 ppm.
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon, expected around 50-60 ppm.
-
Methyl Carbons: Two distinct signals for the two sets of equivalent methyl groups, expected in the aliphatic region (20-35 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of an alcohol. The broadness is due to hydrogen bonding.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).
-
C=C Stretch (Aromatic): Several medium to weak sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1100-1200 cm⁻¹ region, characteristic of a tertiary alcohol.
-
C-H Bending (Aromatic): Strong absorptions in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.
Caption: Predicted spectroscopic profile of 2,4-Dimethyl-4-phenylpentan-2-ol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 192) would be expected, although for tertiary alcohols, it may be weak or absent due to the instability of the molecular ion.
-
Fragmentation Pattern:
-
Loss of a methyl group (-CH₃): A prominent peak at m/z 177 resulting from the cleavage of a methyl group from one of the quaternary carbons.
-
Loss of water (-H₂O): A peak at m/z 174 due to the dehydration of the alcohol, which is common for alcohols in mass spectrometry.
-
Phenyl Cation (C₆H₅⁺): A characteristic fragment at m/z 77.
-
Other Aliphatic Fragments: Cleavage of the pentane chain can lead to various other smaller fragments.
-
Conclusion and Future Directions
2,4-Dimethyl-4-phenylpentan-2-ol is a compound with distinct physical properties shaped by its tertiary alcohol functionality and bulky hydrophobic moieties. While a foundational set of its properties can be predicted with reasonable accuracy, this guide highlights the need for further experimental validation of its physicochemical parameters, particularly its melting and boiling points, and the acquisition of its actual spectroscopic data. Such empirical data would be invaluable for its application in synthetic chemistry, materials science, and drug development, ensuring reproducibility and a deeper understanding of its behavior.
References
-
PubChem. (n.d.). 2,4-Dimethyl-4-phenylpentan-2-ol. Retrieved from [Link]
Sources
Physicochemical Profiling & Synthetic Methodology: 2,4-Dimethyl-4-phenylpentan-2-ol
[1][2][3][4]
Executive Summary & Molecular Identity
2,4-Dimethyl-4-phenylpentan-2-ol (CAS: 5340-85-2) represents a class of sterically hindered, lipophilic tertiary alcohols.[1][2][3] Often utilized as a structural scaffold in fragrance chemistry and as a stable hydrophobic linker in pharmaceutical design, its unique "gem-dimethyl" substitution pattern at both the
This guide provides a definitive technical characterization of the molecule, establishing its fundamental constants and detailing a robust, self-validating synthetic protocol suitable for high-purity applications.[1][2][3]
Fundamental Constants
The following data establishes the core identity of the target analyte.
| Property | Value | Technical Notes |
| IUPAC Name | 2,4-Dimethyl-4-phenylpentan-2-ol | Also: |
| Molecular Formula | C₁₃H₂₀O | |
| Molecular Weight | 192.30 g/mol | Calculated: C (156.[1][2][3]14) + H (20.[1][2][3]16) + O (16.00) |
| CAS Registry | 5340-85-2 | Distinct from the |
| SMILES | CC(C)(O)CC(C)(C)C1=CC=CC=C1 | Encodes the 2,4-gem-dimethyl backbone |
| LogP (Predicted) | ~3.8 - 4.1 | High lipophilicity due to steric bulk and phenyl ring |
| Physical State | Viscous Liquid / Low-melting Solid | High viscosity due to H-bonding and bulky rotation |
Structural Analysis & Chemical Logic
The stability and reactivity of 2,4-Dimethyl-4-phenylpentan-2-ol are dictated by its steric environment.[1][2][3]
-
Quaternary Carbon 4 (C4): The benzylic position is fully substituted (Quaternary), bearing a Phenyl group and two Methyl groups.[1][2][3] This prevents benzylic oxidation (no benzylic protons), rendering the carbon skeleton highly stable against metabolic degradation (e.g., Cytochrome P450).[1][2][3]
-
Tertiary Alcohol (C2): The hydroxyl group is flanked by two methyl groups and the bulky isobutyl-phenyl tail.[1][2][3] This creates a "neopentyl-like" steric shield, making the alcohol difficult to esterify using standard Fischer conditions but ideal for applications requiring hydrolytic stability.[1][2][3]
Mass Spectrometry Fragmentation Logic (Self-Validation)
In Electron Impact (EI) MS, the molecule follows a predictable fragmentation pathway driven by the stability of the carbocations formed.[1][2][3]
-
Base Peak (
119): Cleavage of the C3-C4 bond generates the stable Cumyl cation ( ).[1][2][3] This is the diagnostic signature of the "4-phenyl-4-methyl" motif.[1][2][3] -
Fragment (
59): Cleavage of the C2-C3 bond generates the 2-hydroxy-2-propyl cation ( ), confirming the tertiary alcohol head group.[1][2][3]
Synthetic Protocol: Grignard Addition Strategy
While industrial routes may utilize acid-catalyzed condensation, the highest purity for research applications is achieved via a stepwise Grignard synthesis.[1][2][3] This route avoids the formation of olefinic byproducts common in dehydration-prone acid syntheses.[1][2][3]
Retrosynthetic Pathway
The synthesis is designed as a two-step sequence:
-
Friedel-Crafts Alkylation: Benzene + Mesityl Oxide
4-Methyl-4-phenylpentan-2-one.[1][2][3] -
Grignard Addition: Ketone + Methylmagnesium Bromide
Target Alcohol.[1][2][3]
Figure 1: Modular synthetic pathway ensuring regiocontrol.
Detailed Methodology (Step 2: Grignard Addition)
Objective: Conversion of 4-methyl-4-phenylpentan-2-one to 2,4-Dimethyl-4-phenylpentan-2-ol.
Reagents:
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a positive pressure of Nitrogen (
).[1][2][3] -
Charging: Cannulate anhydrous THF (50 mL) and MeMgBr (1.2 eq) into the flask. Cool the solution to 0°C using an ice/water bath.
-
Addition: Dissolve the ketone (1.0 eq) in THF (20 mL). Add this solution dropwise to the Grignard reagent over 30 minutes.[1][2][3] Critical: Exothermic reaction; monitor internal temperature to keep <10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench: Cool back to 0°C. Carefully quench with saturated
solution. Caution: Vigorous gas evolution (Methane).[1][2][3] -
Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over
.[1][2][3] Filter and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes). Alternatively, recrystallize from cold pentane if the product solidifies.[1][2][3]
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data.[1][2][3] The high symmetry of the molecule simplifies the NMR interpretation.[1][2][3]
Nuclear Magnetic Resonance (¹H NMR)
The spectrum is characterized by three distinct singlets due to the lack of adjacent coupling partners for the methyl groups.[1][2][3]
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.15 - 7.40 | Multiplet | 5H | Ar-H | Monosubstituted Phenyl ring.[1][2][3] |
| 2.05 | Singlet | 2H | -CH ₂- | Methylene bridge.[1][2][3] Appears as a sharp singlet because it is flanked by two quaternary carbons (no vicinal coupling).[1][2][3] |
| 1.45 | Singlet | 6H | C4-(CH ₃)₂ | Gem-dimethyls at the benzylic position.[1][2][3] Deshielded by the aromatic ring current.[1][2][3] |
| 1.20 | Singlet | 6H | C2-(CH ₃)₂ | Gem-dimethyls at the carbinol position.[1][2][3] |
| 1.5 - 2.0 | Broad | 1H | -OH | Exchangeable proton (shift varies with concentration).[1][2][3] |
Quality Control Logic
-
The "Singlet Test": If the methylene peak at ~2.05 ppm appears as a doublet or multiplet, the reaction failed or rearranged (likely to a less substituted isomer).[1][2][3] It must be a singlet.
-
Water Content: Due to the hygroscopic nature of the tertiary alcohol, a water peak in
at 1.56 ppm is common.[1][2][3] Dry thoroughly under high vacuum (>24h) before biological assay use.
Figure 2: NMR spectral validation logic for structural confirmation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219536, 2,4-Dimethyl-4-phenylpentan-2-ol. Retrieved from [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for Grignard protocols and tertiary alcohol synthesis).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2][3] (Mechanistic grounding for Friedel-Crafts and Grignard additions to hindered ketones).
Spectroscopic data for 2,4-Dimethyl-4-phenylpentan-2-ol
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dimethyl-4-phenylpentan-2-ol
This guide provides a detailed exploration of the spectroscopic data for 2,4-Dimethyl-4-phenylpentan-2-ol (C₁₃H₂₀O, Molar Mass: 192.30 g/mol ).[1] Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into data acquisition, interpretation, and structural validation. We will dissect the expected Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, grounding our analysis in fundamental principles and data from analogous structures.
Structural Elucidation: A Foundational Overview
Before delving into instrumental analysis, a thorough understanding of the target molecule's structure is paramount. 2,4-Dimethyl-4-phenylpentan-2-ol is a tertiary alcohol. Its structure features a pentane backbone with key substitutions:
-
A hydroxyl (-OH) group and a methyl group at position C2.
-
A phenyl group and a methyl group at position C4.
This specific arrangement dictates the chemical environment of each atom, which in turn gives rise to a unique spectroscopic fingerprint. The following diagram illustrates the distinct carbon and proton environments that will be interrogated by various spectroscopic techniques.
Caption: Predicted ¹H NMR signal assignments for 2,4-Dimethyl-4-phenylpentan-2-ol.
¹³C NMR Spectrum: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically distinct carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Grounding |
| ~29-32 | C H₃ (C1, C2-Methyl, C4-Methyls) | Aliphatic methyl carbons typically appear in this upfield region. Due to subtle differences in their environments, multiple closely spaced peaks may be observed. |
| ~40 | C 4 (Quaternary, Phenyl-bearing) | A quaternary carbon attached to a phenyl group. |
| ~55 | C H₂ (C3) | The methylene carbon, shifted slightly downfield due to its proximity to two quaternary centers. |
| ~73 | C 2 (Quaternary, OH-bearing) | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom. |
| ~126-129 | Aromatic C H | Aromatic carbons with attached protons typically resonate in this range. [2] |
| ~148 | Aromatic Quaternary C | The ipso-carbon (the aromatic carbon attached to the rest of the molecule) is a quaternary carbon and appears further downfield. [2] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Introduction: A dilute solution of the compound is injected into a Gas Chromatograph (GC). The GC separates the compound from the solvent and any impurities.
-
Ionization: As the pure compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to eject an electron and form a radical cation, the molecular ion (M⁺•).
-
Fragmentation: The high energy of EI mode causes the molecular ion to be highly energetic and unstable, leading it to fragment in predictable ways.
-
Mass Analysis: The resulting positively charged fragments (and any remaining molecular ion) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each fragment at its specific m/z, generating the mass spectrum.
Expected Mass Spectrum Data and Fragmentation
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 192 . This corresponds to the molecular weight of C₁₃H₂₀O. [1]This peak may be weak or absent in the EI spectrum of tertiary alcohols due to rapid fragmentation.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols. [3]Cleavage of the C-C bond adjacent to the oxygen atom is highly favorable.
-
Loss of a methyl group (-CH₃): [M - 15]⁺ → m/z = 177. This is a very likely fragmentation.
-
Loss of the C₄H₉ group: Cleavage between C2 and C3 would yield a fragment at m/z = 135 (C₉H₁₁O⁺).
-
-
Dehydration: Loss of a water molecule (-H₂O) is common for alcohols. [3] * [M - 18]⁺• → m/z = 174. This fragment corresponds to the resulting alkene radical cation.
-
Benzylic Cleavage: Cleavage of the bond between C4 and the phenyl group can occur.
-
Loss of a phenyl group (-C₆H₅): [M - 77]⁺ → m/z = 115.
-
Formation of the tropylium ion (C₇H₇⁺) at m/z = 91 is a very common feature for compounds containing a benzyl group.
-
-
Caption: Predicted major fragmentation pathways for 2,4-Dimethyl-4-phenylpentan-2-ol in EI-MS.
Conclusion
The structural confirmation of 2,4-Dimethyl-4-phenylpentan-2-ol is achieved through a synergistic application of multiple spectroscopic techniques. IR spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, respectively, confirming the connectivity and chemical environments of all atoms. Finally, mass spectrometry validates the molecular weight and offers further structural proof through predictable fragmentation patterns. The data and protocols presented in this guide provide a comprehensive framework for the robust characterization of this compound, ensuring its identity and purity in research and development settings.
References
-
Organic Chemistry at CU Boulder. (n.d.). Aromatics - Spectroscopy Tutorial. University of Colorado Boulder. Retrieved from [Link]
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Pecsok, R. L., & Lambert, J. B. (1968). Identification of Primary, Secondary, and Tertiary Alcohols: An Experiment in Spectrophotometry, Organic Chemistry, and Analytical Chemistry. Journal of Chemical Education, 45(7), 473. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. Retrieved from [Link]
-
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Goodwin, T. H. (1970). The environment of tertiary alcohols from nuclear magnetic resonance spectral shifts on formation of trichloroacetylcarbamates. Canadian Journal of Chemistry, 48(13), 2111-2113. Retrieved from [Link]
-
Spectroscopy. (n.d.). The Qualitative Tests. Retrieved from [Link]
-
Fiveable. (2025, August 15). Spectroscopy of Alcohols and Phenols. Organic Chemistry Class Notes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethyl-4-phenylpentan-2-ol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4-Dimethyl-1-phenylpentan-2-ol. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). 2-Pentanol, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2R,4S)-4-phenylpentan-2-ol. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). 2,4-dimethyl-2-phenylpentane. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,4-dimethylpentane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 2,4-dimethylpentane. Retrieved from [Link]
- Ebel, K., et al. (2015). Method for preparing 2-methyl-4-phenylbutan-2-OL. U.S. Patent No. 8,993,812 B2.
-
Doc Brown's Chemistry. (n.d.). C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Wiley. (n.d.). 13C NMR spectrum of Dimethyl (2S,4S)-2-allyl-4-((S). SpectraBase. Retrieved from [Link]
-
MDPI. (2021, March 27). One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation. Retrieved from [Link]
-
Wiley. (n.d.). 3,4-Dimethyl-2-pentanone. SpectraBase. Retrieved from [Link]
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Beyond the Label: A Definitive Nomenclature and Characterization Guide for 2,4-Dimethyl-4-phenylpentan-2-ol
[1][2]
Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and QA/QC Specialists Subject: CAS 5340-85-2 | Chemical Identity, Structural Verification, and Synonym Resolution[1][2]
Executive Summary: The Precision of Identity
In high-stakes drug development and material science, ambiguity is a liability.[1][2] 2,4-Dimethyl-4-phenylpentan-2-ol (CAS 5340-85-2) represents a classic case of nomenclature complexity where "close enough" leads to experimental failure.[1] Often confused with its C12 analog (4-methyl-4-phenylpentan-2-ol), this C13 tertiary alcohol requires precise characterization to distinguish it from metabolic byproducts and synthetic impurities.[1]
This guide moves beyond a simple list of names. It deconstructs the molecule’s identity, providing a self-validating framework for researchers to verify they are working with the correct chemical entity.[1][2]
The Synonym Matrix: A Hierarchical Taxonomy[1][3]
To ensure global interoperability across databases and supply chains, we categorize synonyms by their structural logic.
Table 1: Validated Nomenclature & Identifiers
| Nomenclature System | Primary Identifier / Synonym | Technical Context |
| IUPAC (Systematic) | 2,4-Dimethyl-4-phenylpentan-2-ol | The gold standard for regulatory filing.[1] |
| CAS Registry Number | 5340-85-2 | Unique numerical identifier for database retrieval.[1] |
| Benzene-Centric | Used in older literature focusing on the aromatic moiety.[1][2] | |
| Substituent-Based | (1,1,3-Trimethyl-3-hydroxybutyl)benzene | Describes the alkyl chain as a substituent on the benzene ring.[1][2] |
| Functional Class | 2-Hydroxy-2,4-dimethyl-4-phenylpentane | Emphasizes the hydroxyl functionality for reactivity studies.[1][2] |
| InChI Key | KQSZRLQXRKZELT-UHFFFAOYSA-N | Digital signature for bio-informatics integration. |
| SMILES | CC(C)(CC(C)(C)O)C1=CC=CC=C1 | Machine-readable string for chemoinformatics.[1][2] |
Critical Note on Isomers: Do not confuse this molecule with 4-Methyl-4-phenylpentan-2-ol (CAS 2035-93-0).[1] The C12 analog lacks the gem-dimethyl symmetry at the C2 position, significantly altering steric hindrance and metabolic stability.[1][2]
Structural Anatomy & Stereochemical Validation[1][2]
Understanding the 3D structure is prerequisite to synthesis and analysis.[1][2] Unlike many complex alcohols, 2,4-Dimethyl-4-phenylpentan-2-ol possesses a unique symmetry that simplifies chirality.[1][2]
The Achirality Check (Self-Validating Protocol)[1][2][3]
A common error in QC is assuming chirality due to the complex substitution pattern.[1][2] However, a rigorous analysis proves otherwise:
-
C2 Position: Attached to a Hydroxyl (-OH), a Methylene bridge (-CH2-), and two Methyl groups .[1][2]
-
C4 Position: Attached to a Phenyl ring, a Methylene bridge (-CH2-), and two Methyl groups .[1][2]
Implication: The pure substance should exhibit zero optical rotation (
Visualization: The Structural Logic[1][2][3]
The following diagram illustrates the logical breakdown of the molecule and its critical "gem-dimethyl" nodes that enforce achirality.
Figure 1: Structural connectivity highlighting the dual gem-dimethyl nodes (Red) that negate chirality.[1][2]
Synthetic Provenance & Impurity Profiling[1][2]
To truly verify a chemical identity, one must understand its origin.[1][2] The synonyms often reflect the synthetic route used.[1][2] The most robust synthesis involves a Grignard reaction, which dictates the impurity profile.[1][2]
The "Gem-Dimethyl" Synthesis Route[1][2]
Reaction Logic:
-
Precursor: 4-Methyl-4-phenylpentan-2-one (derived from Benzene + Mesityl Oxide via Friedel-Crafts).[1]
-
Mechanism: Nucleophilic attack of the methyl Grignard on the ketone carbonyl.[1][2]
Protocol Validation:
If the synthesis was performed via this route, the primary impurity will be unreacted 4-Methyl-4-phenylpentan-2-one .[1][2] This ketone has a distinct IR signal (
Figure 2: Retrosynthetic map showing the origin of the carbon skeleton and the final methylation step.[1]
Analytical Fingerprinting
When verifying the synonym "2,4-Dimethyl-4-phenylpentan-2-ol" against a physical sample, rely on these spectroscopic markers.
Nuclear Magnetic Resonance ( -NMR)
-
Aromatic Region (7.1 - 7.4 ppm): Multiplet corresponding to the 5 phenyl protons.[1]
-
Methylene Bridge (approx.[1][2] 1.8 - 2.0 ppm): Singlet (due to lack of adjacent protons on quaternary carbons).[1][2] Note: This singlet is a key purity marker; splitting indicates an isomer.[1]
-
Methyl Groups (1.0 - 1.5 ppm): Two distinct singlets.[1] One for the gem-dimethyls next to the phenyl, one for the gem-dimethyls next to the hydroxyl.[1][2]
Mass Spectrometry (MS)[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219536, 2,4-Dimethyl-4-phenylpentan-2-ol. Retrieved from [Link][1][2]
-
NIST Mass Spectrometry Data Center. 2,4-Dimethyl-2-phenylpentane (Structural Analog Data). NIST Chemistry WebBook, SRD 69.[1][2][4] Retrieved from [Link][1][2]
Methodological & Application
Application Note: Precision Synthesis of Tertiary Alcohols via Grignard Addition
Executive Summary
The construction of quaternary carbon centers remains a pivotal challenge in drug discovery. The Grignard reaction, specifically the addition of organomagnesium halides to ketones or esters, is the premier method for synthesizing sterically congested tertiary alcohols. However, reproducibility often suffers due to three variables: moisture ingress, inaccurate reagent titer, and poor exotherm management.
This protocol departs from standard textbook descriptions by integrating quantitative titration (Knochel method) and thermodynamic control strategies to ensure high-yield, reproducible synthesis of tertiary alcohols.
Critical Control Points (The "Why" Behind the Protocol)
The Schlenk Equilibrium & Solvent Choice
Grignard reagents exist in a complex equilibrium (Schlenk equilibrium) dependent on solvent and concentration:
-
Diethyl Ether (
): Shifts equilibrium toward monomeric species. Preferred for small-scale, high-purity applications due to ease of removal. -
Tetrahydrofuran (THF): Coordinates more strongly to Mg, increasing solubility and reactivity. Preferred for aryl Grignards and scale-up, though it can complicate workup due to water miscibility.
The Titration Imperative
Commercial Grignard reagents degrade over time. Using degraded reagent leads to incomplete conversion and difficult chromatographic separations. Never assume the label concentration is accurate. This protocol requires a specific titration step using Iodine/LiCl prior to use.
Quenching Chemistry
Quenching a tertiary alkoxide with strong acid (e.g.,
Mechanistic Pathway & Side Reactions[1]
The following diagram illustrates the desired nucleophilic addition alongside critical side reactions (Enolization and Reduction) that must be suppressed via temperature control.
Figure 1: Mechanistic pathway showing the target nucleophilic addition and temperature-dependent side reactions.
Experimental Protocol
Model Reaction: Addition of Phenylmagnesium Bromide (
Phase 1: Preparation & Titration (Knochel Method)
Standard titration ensures stoichiometry is calculated based on active species, not total volume.
-
Drying: Flame-dry a 10 mL Schlenk flask and cool under Argon flow.
-
Standard Solution: Add LiCl (100 mg) and Iodine (
, 254 mg, 1.0 mmol) to the flask. Dissolve in 5 mL dry THF. The solution will be dark brown. -
Titration:
-
Add the Grignard reagent dropwise via a syringe to the stirring
solution at 0°C. -
Endpoint: The brown color disappears instantly upon reaction. The solution becomes clear/colorless.
-
Calculation:
-
Phase 2: The Coupling Reaction
Reagents:
-
Acetophenone (1.0 equiv, dry)
-
Phenylmagnesium Bromide (1.2 equiv, titrated)
-
Anhydrous THF or
Step-by-Step:
-
System Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an inert gas (Ar/N2) manifold.
-
Substrate Charge: Add Acetophenone (10 mmol) and anhydrous THF (20 mL) to the flask.
-
Thermal Control: Submerge the flask in an ice/water bath (0°C). Note: Cooling suppresses enolization side-reactions.
-
Controlled Addition:
-
Transfer the titrated
solution to the addition funnel via cannula or oven-dried syringe. -
Add the Grignard reagent dropwise over 20–30 minutes.
-
Observation: The solution may turn slightly yellow or cloudy (Mg salts precipitating).
-
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature (RT) for 1 hour. Monitor via TLC (Solvent: 10% EtOAc/Hexanes).
Phase 3: Quenching & Isolation (The "Soft" Quench)
-
Cooling: Return the reaction vessel to the ice bath (0°C).
-
Quench: Slowly add saturated aqueous
(15 mL) dropwise. -
Workup:
-
Transfer mixture to a separatory funnel.
-
Separate phases. Extract the aqueous layer with
( mL). -
Combine organic layers and wash with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
Process Logic & Troubleshooting
The following workflow details the decision-making process during the experiment.
Figure 2: Operational workflow with decision gates for reaction monitoring.
Troubleshooting Data
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Wet solvent/glassware killed reagent. | Repeat with freshly distilled solvent; flame-dry glassware under vacuum. |
| Low Yield / Alkene present | Acidic quench caused dehydration. | Use Sat. |
| Gel/Emulsion during workup | Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) or dilute HCl (only if product is acid-stable). | |
| Runaway Exotherm | Addition too fast. | Stop addition immediately. Re-cool to -10°C. Resume only when T is stable. |
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction: Mechanism and Recent Literature.[6] [Link][4]
-
American Chemical Society (ACS). (2023). Grignard Reaction Safety Guidelines. [Link][4]
-
Organic Syntheses. (1932). Methyl Magnesium Iodide and Synthesis of Tertiary Alcohols. Coll. Vol. 1, p.361. [Link]
Sources
Use of organolithium reagents for tertiary alcohol preparation
Executive Summary
The preparation of tertiary alcohols via organolithium (
This guide moves beyond standard textbook protocols, providing a comparative workflow for Standard Organolithium Addition and the Imamoto Organocerium Protocol . It integrates rigorous titration standards, safety engineering for pyrophoric reagents, and mechanistic troubleshooting to ensure reproducibility in high-value synthesis.
Mechanistic Insight & Reagent Selection
The Chemoselectivity Challenge
While Grignard reagents (
When reacting with enolizable ketones (those with
The Organocerium Solution (Imamoto Reagent)
To overcome basicity issues, transmetallation with anhydrous Cerium(III) Chloride generates an organocerium species (
-
Mechanism: The oxophilic
activates the carbonyl oxygen more effectively than , while the bond is less basic than . -
Result: Drastic suppression of enolization and 1,2-addition becomes the dominant pathway, even for sterically crowded substrates.
Table 1: Reagent Comparison for Carbonyl Addition
| Feature | Organolithium ( | Grignard ( | Organocerium ( |
| Primary Character | Hard Nucleophile / Strong Base | Hard Nucleophile / Strong Base | Hard Nucleophile / Weak Base |
| Major Side Reaction | Enolization (proton transfer) | None (highly selective) | |
| Steric Tolerance | Low to Moderate | Low | High |
| Preparation | Commercial / In-situ | Commercial / In-situ | In-situ (requires dry |
| Typical Yield (Hindered) | < 40% | < 20% | > 85% |
Decision Framework & Workflow
Before initiating synthesis, use the following logic tree to select the appropriate protocol.
Figure 1: Decision matrix for selecting between standard lithiation and organocerium transmetallation based on substrate complexity.
Critical Pre-Step: Titration of Organolithiums
Do not trust bottle labels. Concentrations degrade over time. Method: Diphenylacetic Acid (Kofron Method).[1]
-
Setup: Flame-dry a 10 mL flask with a stir bar under Argon.
-
Indicator: Add Diphenylacetic acid (0.25 g, 1.18 mmol) .
-
Solvent: Add 5 mL anhydrous THF. Solution is colorless.
-
Titration:
-
Add
dropwise via gastight syringe.[2] -
First equivalent: Deprotonates the carboxyl group (remains colorless).
-
Endpoint: The next drop deprotonates the
-carbon, generating a persistent bright yellow dianion.
-
-
Calculation:
Detailed Protocols
Protocol A: Standard Organolithium Addition
Best for: Non-enolizable ketones (e.g., benzophenone) or unhindered esters.
Reagents:
-
Ketone/Ester (1.0 equiv)
- (1.2 equiv for ketones, 2.4 equiv for esters)
-
Anhydrous THF or Et2O
Procedure:
-
Inert Setup: Assemble a flame-dried 2-neck flask with a Schlenk line (Ar/N2) and a pressure-equalizing addition funnel.
-
Solvation: Dissolve the substrate in anhydrous solvent (0.5 M concentration). Cool to -78°C (Dry ice/Acetone).
-
Addition: Add titrated
dropwise over 20 minutes.-
Note: Keep internal temp < -70°C to maximize kinetic control.
-
-
Reaction: Stir at -78°C for 1 hour. Monitor by TLC (quench a 0.1 mL aliquot).
-
Quench:
-
While still at -78°C, add saturated aqueous
(5 mL). -
Allow to warm to Room Temperature (RT) only after quenching.
-
-
Workup: Extract with Et2O (3x), wash with brine, dry over
, and concentrate.
Protocol B: Imamoto Organocerium Method (High Selectivity)
Best for: Enolizable ketones, sterically hindered substrates, or when Protocol A fails.
Reagents:
Procedure:
-
Drying CeCl3 (CRITICAL):
-
Place
(1.5 equiv) in a flask. -
Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with stirring.
-
Visual Check: The solid should turn to a fine white powder. If it remains clumpy, it is not dry.
-
-
Slurry Formation:
-
Cool flask to RT under Argon. Add anhydrous THF.
-
Stir vigorously for 2 hours (or overnight) to form a milky white suspension.
-
-
Transmetallation:
-
Cool slurry to -78°C .
-
Add
(1.5 equiv) dropwise. -
Stir for 30–60 mins. The color may change (often yellow/orange depending on R).
-
-
Substrate Addition:
-
Add the ketone (1.0 equiv) as a solution in THF dropwise.
-
-
Quench & Workup:
-
Quench with dilute HCl or
. -
Note: Cerium salts can form emulsions. Filtering through a Celite pad during workup helps.
-
Safety & Handling of Pyrophorics
Hazard: t-BuLi and n-BuLi are pyrophoric (ignite in air) and react violently with water.[4]
Mandatory Controls:
-
PPE: Nomex (fire-resistant) lab coat, safety glasses + face shield, nitrile gloves.
-
Engineering: All transfers must occur in a fume hood with the sash at the lowest working position.
-
Needle Protocol:
-
Use the "positive pressure" technique.
-
Never pull the plunger back to fill air; fill with inert gas from the bottle headspace.
-
Double-Tip Cannula: Preferred for volumes > 10 mL.[5]
-
Emergency Response:
-
Small Fire (Needle tip): Let it burn out safely in the hood.
-
Spill: Cover with dry sand or Lime (CaO). NEVER use water or standard ABC extinguishers (use Class D if available, but sand is often safer for small liquid spills).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Recovery of starting material | Enolization occurred (R-Li acted as base). | Switch to Protocol B (Organocerium) . |
| Low Yield + "Reduction" product | Switch to Protocol B or use MeLi if structure permits. | |
| Vigorous bubbling upon addition | Wet solvent or glassware. | Re-dry THF (Na/Benzophenone or Molecular Sieves). |
| CeCl3 reaction failed | Incomplete drying of Cerium salt. | Ensure |
References
-
Kofron, W. G., & Baclawski, L. M. (1976). Judgement of the endpoint in the titration of organolithium reagents. Journal of Organic Chemistry.
-
Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents.[6] Journal of the American Chemical Society.
-
Imamoto, T., et al. (1985).[6] Organocerium reagents.[5][6][7][8][9][10] Nucleophilic addition to easily enolizable ketones.[6] Tetrahedron Letters.[6]
-
American Chemical Society. (2024). Lithiation Reaction Safety Summary (LRSS). ACS Center for Lab Safety.
-
UCLA Environment, Health & Safety. (2012). Standard Operating Procedure: Pyrophoric Organolithium Reagents.
Sources
- 1. epfl.ch [epfl.ch]
- 2. uwindsor.ca [uwindsor.ca]
- 3. tihucollegeonline.co.in [tihucollegeonline.co.in]
- 4. acs.org [acs.org]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: High-Purity Synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol
Executive Summary & Retrosynthetic Strategy
Target Molecule: 2,4-Dimethyl-4-phenylpentan-2-ol (CAS: 5340-85-2)
Molecular Formula:
This application note details a robust, two-stage synthetic protocol for the preparation of 2,4-Dimethyl-4-phenylpentan-2-ol.[1] This tertiary alcohol is structurally significant due to the steric bulk provided by the gem-dimethyl groups at both the C2 and C4 positions, making it a valuable intermediate in the synthesis of sterically hindered surfactants and fragrance fixatives.[1]
Retrosynthetic Logic
Direct alkylation of benzene with a pre-formed C6 diol often leads to cyclization byproducts (e.g., indanes) due to acid-catalyzed intramolecular reactions.[1] Therefore, this protocol utilizes a sequential construction strategy:
-
C-C Bond Formation (Friedel-Crafts): Installation of the phenyl group onto the carbon skeleton via the conjugate addition of benzene to mesityl oxide. This establishes the quaternary center at C4.
-
Nucleophilic Addition (Grignard): Conversion of the resulting ketone intermediate to the target tertiary alcohol using a methyl Grignard reagent.
Figure 1: Retrosynthetic analysis isolating the ketone intermediate to prevent cyclization.
Phase I: Synthesis of 4-Methyl-4-phenylpentan-2-one[1]
Objective: Selective alkylation of benzene with mesityl oxide (4-methyl-3-penten-2-one) to form the ketone intermediate.
Mechanistic Insight
This reaction proceeds via a Friedel-Crafts alkylation.[1][3][4] Unlike typical alkyl halide couplings, this involves the activation of an
Reagents & Materials[1][3][4][6][7][8][9]
| Reagent | Equiv.[1][5] | Role | Purity/Grade |
| Benzene | 10.0 | Reactant & Solvent | Anhydrous, ACS Reagent |
| Mesityl Oxide | 1.0 | Substrate | >90%, distilled if yellow |
| Aluminum Chloride | 1.2 | Lewis Acid Catalyst | Anhydrous, Granular |
| HCl (aq) | N/A | Quenching Agent | 10% Solution |
Experimental Protocol
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser fitted with a calcium chloride drying tube. Flush the system with dry nitrogen.
-
Solvent Charge: Charge the flask with Benzene (excess is used to minimize poly-alkylation and polymerization of the enone).[1] Cool the flask to 10–15°C using an ice-water bath.
-
Catalyst Addition: Add Anhydrous
in small portions with vigorous stirring. Ensure the catalyst is suspended; the mixture may darken. -
Substrate Addition: Mix Mesityl Oxide with a small volume of benzene in the addition funnel. Add this solution dropwise over 60 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature below 25°C . Higher temperatures favor the polymerization of mesityl oxide over the alkylation of benzene.[1]
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Evolution of HCl gas may be observed (ensure proper ventilation).[1][4]
-
Quenching: Pour the reaction mixture slowly onto a mixture of 500g crushed ice and 50mL concentrated HCl. Stir vigorously to hydrolyze the aluminum complex.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer twice with benzene or diethyl ether.
-
Combine organic layers and wash sequentially with water, saturated
, and brine. -
Dry over anhydrous
and filter.[1]
-
-
Purification: Remove solvent via rotary evaporation.[1] Purify the residue by vacuum distillation.
-
Target Fraction: Collect the fraction boiling at 128–130°C / 15 mmHg .
-
Yield Expectation: 60–75%.[1]
-
Phase II: Grignard Synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol[1]
Objective: Nucleophilic addition of methylmagnesium bromide to the ketone intermediate.
Mechanistic Insight
The ketone carbonyl carbon is sterically hindered by the neophyl-like environment (quaternary carbon at
Reagents & Materials[1][3][4][6][7][8][9]
| Reagent | Equiv.[1][5] | Role | Purity/Grade |
| 4-Methyl-4-phenylpentan-2-one | 1.0 | Substrate | Synthesized in Phase I |
| Methylmagnesium Bromide | 1.5 | Nucleophile | 3.0M in Diethyl Ether |
| Diethyl Ether | N/A | Solvent | Anhydrous |
| Ammonium Chloride | N/A | Quenching Agent | Saturated (aq) |
Experimental Protocol
-
Setup: Flame-dry a 3-neck RBF equipped with a magnetic stir bar, addition funnel, and condenser. Maintain a positive pressure of Nitrogen or Argon.[1]
-
Reagent Preparation: Charge the flask with Methylmagnesium bromide solution (1.5 equiv). If necessary, dilute with additional anhydrous diethyl ether to ensure efficient stirring.
-
Substrate Addition: Dissolve the Ketone intermediate (from Phase I) in anhydrous diethyl ether (1:1 v/v). Transfer to the addition funnel.
-
Reaction: Add the ketone solution dropwise to the Grignard reagent.
-
Completion: After addition, reflux the mixture gently for 1 hour to ensure completion.
-
Quenching: Cool the flask to 0°C. Very slowly add saturated aqueous Ammonium Chloride (
) . -
Workup:
-
Decant the ether layer.
-
Dissolve any magnesium salts in the aqueous layer with a minimum amount of water and extract with ether.
-
Combine ether extracts, wash with brine, and dry over anhydrous
.
-
-
Purification:
Analytical Characterization
Product: 2,4-Dimethyl-4-phenylpentan-2-ol[1][7][8]
| Method | Expected Signal | Assignment |
| 1H NMR ( | Aromatic Protons (Phenyl) | |
| Methylene ( | ||
| Gem-dimethyl at C4 | ||
| Gem-dimethyl at C2 | ||
| Hydroxyl ( | ||
| IR Spectroscopy | 3350–3450 | O-H Stretch (Broad) |
| 2960 | C-H Stretch ( | |
| 700, 760 | Mono-substituted Benzene |
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol.
Safety & Troubleshooting
Critical Safety Warnings
-
Benzene: A known human carcinogen.[1] All operations in Phase I must be performed in a high-efficiency fume hood.[1] Double-gloving (Nitrile/Laminate) is recommended.[1]
-
Grignard Reagents: Highly pyrophoric and moisture sensitive.[1] Ensure all glassware is flame-dried.[1] Have a Class D fire extinguisher available.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase I) | Polymerization of Mesityl Oxide | Ensure temp < 25°C during addition. Add |
| Product is an Alkene | Acid-catalyzed dehydration during workup | Use |
| Grignard Doesn't Start | Moisture in solvent/glassware | Add a crystal of Iodine or use a heat gun on the flask (before adding ether) to ensure dryness. |
References
-
Friedel-Crafts Alkylation Mechanism: Hoffman, A. (1929).[1] "The Condensation of Mesityl Oxide with Benzene." Journal of the American Chemical Society, 51(8), 2542–2545.
-
Grignard Reagent Preparation & Use: "Grignard Reagents." Virtual Textbook of Organic Chemistry, Michigan State University.[1]
-
General Purification of Alcohols: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1]
-
Compound Data (CAS 5340-85-2): PubChem Compound Summary for CID 219536.[1][2]
Sources
- 1. CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol | CymitQuimica [cymitquimica.com]
- 2. 2,4-Dimethyl-4-phenylpentan-2-ol | C13H20O | CID 219536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Khan Academy [khanacademy.org]
- 7. 2,4-DIMETHYL-4-PHENYLPENTAN-2-OL | 5340-85-2 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
Anhydrous conditions for Grignard reagent formation
Executive Summary
The formation of Grignard reagents (
Mechanistic Rationale: The Cost of Moisture
The failure of a Grignard reaction is rarely due to "bad magnesium" but rather an inability to overcome the passivation threshold .
-
The Oxide Barrier: Magnesium turnings are coated in a native oxide/hydroxide layer (
). This layer is impervious to organic halides. -
The Water Trap: Water acts as a "proton quench" with a rate constant orders of magnitude faster than carbon-magnesium bond insertion.
Even trace moisture (ppm levels) consumes the initial "active" sites generated on the Mg surface, stalling the reaction and leading to a dangerous accumulation of unreacted halide (Induction Period). -
The Thermal Runaway: When the reaction finally initiates, the accumulated halide reacts simultaneously, releasing a massive exotherm that can overwhelm condensers.
Visualization: The Water Interference Pathway
The following diagram illustrates the competition between successful initiation and water-mediated termination.
Figure 1: Kinetic competition between Grignard formation and protonolysis. Note that water deactivates both the surface and the product.
Critical Parameters: The System
Solvent Drying Strategy
Relying on sodium/benzophenone stills is outdated and often introduces safety hazards. Based on the quantitative evaluation by Williams et al. (J. Org.[1][2][3][4] Chem. 2010), Molecular Sieves (3Å or 4Å) are superior for achieving sub-10 ppm water levels in Ethers.
| Solvent | Drying Method (Recommended) | Residual Water (ppm) | Notes |
| THF | Activated 4Å Sieves (20% m/v) for 24h | < 5 ppm | Superior to distillation; prevents peroxide formation. |
| Diethyl Ether | Activated 4Å Sieves (20% m/v) for 24h | < 5 ppm | Avoid distillation due to flammability. |
| 2-MeTHF | Activated 4Å Sieves | < 10 ppm | Higher boiling point alternative to THF; greener profile.[5] |
Protocol: Activate sieves at 300°C under high vacuum for 12 hours. Store solvent over sieves in a glovebox or Schlenk flask for at least 24 hours prior to use.[1][3]
Inert Atmosphere
-
Argon (Ar): Preferred.[6] It is denser than air, forming a stable "blanket" in the flask even when the septum is briefly removed.
-
Nitrogen (
): Acceptable, but requires a constant positive pressure manifold as it mixes more easily with air.
Protocol: High-Fidelity Grignard Formation
Objective: Synthesis of Phenylmagnesium Bromide (1.0 M in THF) as a benchmark.
Phase 1: Equipment Preparation
-
Oven Drying: All glassware (3-neck flask, condenser, addition funnel, stir bar) must be dried at 120°C for >4 hours .
-
Hot Assembly: Assemble glassware while hot using heat-resistant gloves. Grease joints lightly (Dow Corning High Vacuum Grease) or use Teflon sleeves.
-
Vacuum/Purge Cycles: Immediately connect to the Schlenk line. Cycle Vacuum/Argon (3x) while the glass cools to remove adsorbed moisture.
Phase 2: Magnesium Activation (The "Entrainment" Method)
Why: Mechanical stirring alone is insufficient to break the oxide layer. Chemical etching is required.[7]
-
Add Mg turnings (1.1 equiv) to the flask under Argon flow.
-
Dry Stir: Stir the dry turnings rapidly for 10 minutes to create mechanical abrasions.
-
The Activator: Add a crystal of Iodine (
) OR 2-3 drops of 1,2-dibromoethane .
Phase 3: Initiation & Addition[7]
-
Cover Mg with a minimal volume of anhydrous THF (just enough to submerge).
-
Add 5-10% of the total alkyl halide volume.
-
Observation: Look for turbidity (cloudiness), disappearance of Iodine color (if used), and spontaneous boiling.
-
Troubleshooting: If no reaction after 5 mins, apply localized heat (heat gun) to the flask bottom. Do not add more halide.
-
-
Main Addition: Once reflux is self-sustaining, dilute the remaining halide in THF. Add dropwise to maintain a gentle reflux without external heating.
-
Safety: This controls the rate of reaction via halide availability, preventing thermal runaway.
-
Phase 4: Digestion
-
Once addition is complete, heat to reflux for 1-2 hours to consume residual halide.
-
Cool to room temperature under Argon.
Quality Control: The Knochel Titration
Why: You cannot assume 100% yield. Wurtz coupling (R-R dimerization) reduces the active titer.
Method: Titration of organomagnesiums using
Protocol:
-
Prepare a solution of 0.5 M LiCl in anhydrous THF.
-
Weigh exactly ~100 mg of Iodine (
) into a dry vial. -
Dissolve
in 2-4 mL of the LiCl/THF solution (Brown color). -
Titrate with the Grignard reagent dropwise until the brown color just disappears (becomes clear/colorless).
Workflow Visualization
The following diagram details the operational flow, highlighting critical control points (CCPs) where moisture ingress typically occurs.
Figure 2: Operational workflow for Grignard synthesis.[5][16] Yellow node indicates the Critical Control Point (CCP) for initiation.
References
-
Williams, D. B. G., & Lawton, M. (2010).[1][2][3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[2] [Link]
-
Schnyder Safety. (2025). Grignard-reagent formation in Multi-product facilities – not an easy task! [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 10. web.alfredstate.edu [web.alfredstate.edu]
- 11. Grignard_reaction [chemeurope.com]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. schnyderchemsafety.com [schnyderchemsafety.com]
Application Notes & Protocols: The Strategic Role of 2,4-Dimethyl-4-phenylpentan-2-ol as a Versatile Chemical Intermediate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide on the synthesis and utility of 2,4-Dimethyl-4-phenylpentan-2-ol as a pivotal chemical intermediate. This tertiary alcohol serves as a valuable precursor in organic synthesis, primarily for the generation of substituted alkene isomers through acid-catalyzed dehydration. The protocols herein offer detailed, step-by-step methodologies for the preparation of 2,4-Dimethyl-4-phenylpentan-2-ol via a Grignard reaction, and its subsequent conversion to 2,4-dimethyl-4-phenyl-1-pentene and 2,4-dimethyl-4-phenyl-2-pentene. This guide is intended to equip researchers with the practical knowledge to effectively utilize this intermediate in their synthetic endeavors.
Introduction: Unveiling the Synthetic Potential
2,4-Dimethyl-4-phenylpentan-2-ol is a tertiary alcohol characterized by the presence of a phenyl group and two methyl groups on the same quaternary carbon.[1][2][3] This structural arrangement imparts specific reactivity, making it a valuable intermediate in organic synthesis. Its primary utility lies in its susceptibility to acid-catalyzed dehydration, a reaction that proceeds readily due to the stability of the resulting tertiary carbocation intermediate.[4][5][6] This controlled elimination reaction provides access to a mixture of isomeric alkenes, which can serve as building blocks for more complex molecules in pharmaceutical and materials science research.
These notes will first detail a robust protocol for the synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol, followed by a comprehensive guide to its application as a chemical intermediate in acid-catalyzed dehydration reactions.
Synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol via Grignard Reaction
The most direct and efficient method for the synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol is the Grignard reaction.[7][8][9] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of this specific tertiary alcohol, the reaction between methylmagnesium bromide and 4-methyl-4-phenylpentan-2-one is the logical and preferred route.
Causality of Experimental Choices
The selection of methylmagnesium bromide as the Grignard reagent and 4-methyl-4-phenylpentan-2-one as the ketone is strategic. The methyl group from the Grignard reagent adds to the carbonyl carbon of the ketone, which already possesses the 4-methyl-4-phenylpentan backbone, directly yielding the desired tertiary alcohol upon acidic workup. The use of anhydrous conditions is paramount, as Grignard reagents are highly basic and will react with even trace amounts of water, leading to the formation of methane and a reduction in the yield of the desired alcohol.[10] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are anhydrous and effectively solvate the Grignard reagent.
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol.
Detailed Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Methyl bromide (or methyl iodide)
-
4-methyl-4-phenylpentan-2-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 4-methyl-4-phenylpentan-2-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Characterization of 2,4-Dimethyl-4-phenylpentan-2-ol
| Property | Value |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol [1][2][3] |
| Appearance | Colorless to pale yellow liquid |
| Predicted ¹H NMR | Signals corresponding to aromatic protons, a singlet for the hydroxyl proton, a singlet for the methylene protons, and singlets for the four methyl groups. |
| Predicted ¹³C NMR | Signals for the aromatic carbons, the quaternary carbons, the methylene carbon, and the methyl carbons. |
| Predicted IR (cm⁻¹) | Broad O-H stretch (~3400), C-H stretches (aromatic and aliphatic, ~3100-2850), C=C aromatic stretches (~1600, 1450), and a C-O stretch (~1150). |
Application as an Intermediate: Acid-Catalyzed Dehydration
2,4-Dimethyl-4-phenylpentan-2-ol is an excellent substrate for acid-catalyzed dehydration to produce a mixture of alkene isomers. This E1 elimination reaction proceeds through a stable tertiary carbocation intermediate, leading to the formation of 2,4-dimethyl-4-phenyl-1-pentene and 2,4-dimethyl-4-phenyl-2-pentene.
Mechanistic Rationale and Product Distribution
The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, forming a good leaving group (water).[4][5][11] Departure of the water molecule generates a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom by a weak base (e.g., water or the conjugate base of the acid) results in the formation of a double bond.
According to Zaitsev's rule , the major product will be the more substituted, and therefore more stable, alkene.[4] In this case, 2,4-dimethyl-4-phenyl-2-pentene (a tetrasubstituted alkene) is expected to be the major product, while 2,4-dimethyl-4-phenyl-1-pentene (a disubstituted alkene) will be the minor product. The exact ratio of these isomers can be influenced by the reaction conditions.
Experimental Workflow: Acid-Catalyzed Dehydration
Caption: Workflow for the acid-catalyzed dehydration of 2,4-Dimethyl-4-phenylpentan-2-ol.
Detailed Protocol: Acid-Catalyzed Dehydration
Materials:
-
2,4-Dimethyl-4-phenylpentan-2-ol
-
Concentrated sulfuric acid (or 85% phosphoric acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Standard distillation apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
Place 2,4-Dimethyl-4-phenylpentan-2-ol (1.0 equivalent) in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) or a larger volume of 85% phosphoric acid while cooling the flask in an ice bath.
-
Add a boiling chip and set up for simple distillation.
-
-
Dehydration and Distillation:
-
Gently heat the mixture to a temperature that allows for the distillation of the alkene products (boiling point will be lower than the starting alcohol). Tertiary alcohols typically dehydrate at milder temperatures, often between 25-80°C.[6]
-
Collect the distillate, which will be a mixture of the alkene isomers and water.
-
-
Workup and Purification:
-
Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Filter the dried solution and purify the alkene mixture by fractional distillation if separation of the isomers is desired, or use the mixture directly for subsequent reactions.
-
Characterization of Dehydration Products
| Product | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals | Predicted IR (cm⁻¹) |
| 2,4-dimethyl-4-phenyl-1-pentene (Minor) | Aromatic protons, two singlets for the terminal vinyl protons, a singlet for the methylene protons, and a singlet for the two methyl groups. | Aromatic carbons, quaternary carbon, methylene carbon, sp² carbons of the double bond, and methyl carbons. | C-H (sp² and sp³), C=C (aromatic and alkene), and C-H out-of-plane bending for the terminal alkene. |
| 2,4-dimethyl-4-phenyl-2-pentene (Major) | Aromatic protons, a singlet for the vinyl proton, and singlets for the four methyl groups. | Aromatic carbons, quaternary carbon, sp² carbons of the double bond, and methyl carbons. | C-H (sp² and sp³), C=C (aromatic and alkene). The absence of strong out-of-plane bending bands for a terminal alkene will differentiate it from the 1-pentene isomer. |
Conclusion and Future Perspectives
2,4-Dimethyl-4-phenylpentan-2-ol is a readily accessible and highly useful chemical intermediate. The protocols detailed in these application notes provide a solid foundation for its synthesis and subsequent application in generating valuable alkene building blocks. The ability to control, to some extent, the isomer ratio in the dehydration reaction through careful selection of reaction conditions presents an area for further optimization. Researchers are encouraged to adapt and refine these protocols to suit their specific synthetic targets, thereby unlocking the full potential of this versatile intermediate in the development of novel chemical entities.
References
-
Experiment 5: Alcohol Dehydration of Menthol. (n.d.). Northern Arizona University. Retrieved from [Link]
-
Acid-Catalyzed Dehydration of Alcohols to Alkenes. (n.d.). Moodle. Retrieved from [Link]
-
Acid-Catalyzed Dehydration of an Alcohol. (n.d.). Labflow. Retrieved from [Link]
-
Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). Retrieved from [Link]
-
What is the mechanism for the dehydration of tertiary alcohols? (2017, October 16). Quora. Retrieved from [Link]
-
2,4-Dimethyl-4-phenylpentan-2-ol. PubChem. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
-
-
The Grignard Reaction. (n.d.). Retrieved from [Link]
-
-
2,4-Dimethylpent-1-ene. PubChem. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
2,4-Dimethyl-4-phenylpentan-2-ol. PubChem. Retrieved from [Link]
-
C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram. Doc Brown's Chemistry. Retrieved from [Link]
-
Dehydration of more complicated alcohols. (n.d.). Chemguide. Retrieved from [Link]
-
2-Pentene, 4,4-dimethyl-, (E)-. NIST WebBook. Retrieved from [Link]
-
2-Pentene, 2,4-dimethyl-. NIST WebBook. Retrieved from [Link]
-
2,4-Pentanedione, 1-phenyl-. Organic Syntheses. Retrieved from [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]
- 2,4-Dimethyl-2-phenyl-4-pentenal. Google Patents.
-
Dehydrating Alcohols to Make Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals. Google Patents.
-
Dehydration reaction of an alcohol, 2,3-dimethyl-2-phenylbutan-1-ol, with conc. sulfuric acid (at high temperature). (2021, July 2). Chemistry Stack Exchange. Retrieved from [Link]
-
Predict the products of the sulfuric acid-catalyzed dehydration of the following alcohols. When more than one product is expected, label the major and minor products. (a) 2-methylbutan-2-ol (b) pentan-1-ol (c) pentan-2-ol (d) 1-isopropylcyclohexanol (e) 2-methylcyclohexanol. (n.d.). Vaia. Retrieved from [Link]
-
C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis .... Doc Brown. Retrieved from [Link]
-
Dehydration of 2,4-dimethyl-2-pentanol forms one major and one minor organic product. Draw the structures of the two organic products of this reaction. (n.d.). Study.com. Retrieved from [Link]
-
1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (2002, April). Magnetic Resonance in Chemistry, 40(4), 293-299. Retrieved from [Link]
-
Dehydration of 4-methylpentan-2-ol over zirconia catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
Sources
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- 5. moodle.tau.ac.il [moodle.tau.ac.il]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2,4-Dimethyl-4-phenylpentan-2-ol Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol. As a tertiary alcohol, its synthesis most commonly relies on the Grignard reaction, a powerful but notoriously sensitive method for carbon-carbon bond formation.[1][2][3] This document provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you navigate the complexities of this synthesis and consistently achieve high yields.
Section 1: Synthesis Overview & Core Principles
This section outlines the fundamental strategy for synthesizing 2,4-Dimethyl-4-phenylpentan-2-ol and the chemical principles governing the key reaction.
Q1: What is the most logical and common synthetic route for 2,4-Dimethyl-4-phenylpentan-2-ol?
The most efficient synthesis involves the nucleophilic addition of a Grignard reagent to a ketone.[2][4] Retrosynthetic analysis reveals two primary pathways for constructing the target molecule's carbon skeleton.
-
Pathway A: Reaction of tert-butylmagnesium halide with acetophenone.
-
Pathway B: Reaction of methylmagnesium halide with 4-methyl-4-phenyl-2-pentanone.
While both are chemically sound, Pathway A is often preferred due to the ready commercial availability and lower cost of acetophenone and tert-butyl halides compared to the more complex ketone required in Pathway B.
Caption: Retrosynthetic pathways for the target molecule.
Q2: What is the reaction mechanism for the Grignard synthesis of a tertiary alcohol?
The synthesis is a two-step process. First, the Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[1][5] This addition forms a tetravalent magnesium alkoxide intermediate. The second step is an acidic workup, where a dilute acid is added to protonate the alkoxide, yielding the final tertiary alcohol product.[1]
Caption: Mechanism of tertiary alcohol synthesis via Grignard reaction.
Section 2: Pre-Reaction Troubleshooting & Preparation
Success in a Grignard synthesis is overwhelmingly determined by meticulous preparation. Overlooking this stage is the most common source of failure.
Q3: Why are anhydrous conditions absolutely critical for a Grignard reaction?
Grignard reagents are extremely strong bases.[1] They will react preferentially and rapidly with any acidic protons, most notably those from water.[6][7] This acid-base reaction is much faster than the desired nucleophilic addition to the ketone.[1] If water is present, it will consume the Grignard reagent by converting it into an alkane, effectively destroying it and preventing the synthesis from proceeding.[1][2] Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous.[1][7]
Q4: How should I properly dry my glassware and solvents?
Glassware: All glassware (reaction flask, condenser, addition funnel, etc.) should be oven-dried at >120°C for several hours or overnight and assembled while hot under a stream of dry nitrogen or argon.[8] Allow the apparatus to cool to room temperature under the inert atmosphere before adding reagents.
Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required to stabilize the Grignard reagent.[9] Even "anhydrous" grade solvents from commercial suppliers should be freshly dried for best results.
| Solvent | Drying Agent | Procedure | Reference |
| Diethyl Ether | Sodium wire, Benzophenone | Reflux under an inert atmosphere until the solution turns a persistent deep blue/purple, indicating it is anhydrous and oxygen-free. Distill directly into the reaction flask. | [10][11] |
| Tetrahydrofuran (THF) | Sodium wire, Benzophenone | Same procedure as for diethyl ether. | [10][11] |
| 2-Methyl-THF | Sodium wire, Benzophenone | A greener alternative to THF, can be dried using the same procedure. | [12] |
Q5: My Grignard reagent formation is not initiating. How can I activate the magnesium?
The formation of the Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide. If the reaction does not start (indicated by gentle bubbling/reflux and a cloudy appearance), several activation methods can be used:
-
Mechanical Agitation: Gently crush some of the magnesium turnings with a dry glass rod against the side of the flask to expose a fresh metal surface.[13]
-
Chemical Activation: Add a single, small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.
-
Entrainment: Add a few drops of a pre-formed Grignard solution or an activator like 1,2-dibromoethane to the flask.[14]
Q6: How can I determine the exact concentration of my prepared Grignard reagent?
Never assume a 100% yield in the formation of the Grignard reagent. Its actual concentration must be determined by titration before use to ensure accurate stoichiometry in the subsequent reaction.[1] A common method involves titration against a known concentration of I2 until the characteristic iodine color persists.
Section 3: Reaction Execution - Troubleshooting Common Issues
Even with perfect preparation, issues can arise during the reaction itself. This section addresses the most frequent problems.
Q7: The reaction mixture turned dark brown or black during reagent formation. Should I be concerned?
A dark brown or black coloration during the formation of the Grignard reagent is usually indicative of side reactions, such as Wurtz coupling, or the presence of impurities in the magnesium.[1] While not ideal, it does not necessarily mean the reaction has failed. The Grignard reagent may still be present in a usable concentration. It is crucial to proceed with the titration to determine the active concentration before adding the ketone.
Q8: My final product yield is significantly lower than expected. What are the most likely causes?
Low yield is a multifaceted problem. The following table breaks down common symptoms, their probable causes, and validated solutions.
| Symptom | Possible Cause(s) | Recommended Solution(s) | Reference |
| Large amount of starting ketone recovered after workup. | Inaccurate Grignard Concentration: An insufficient amount of Grignard reagent was added due to an incorrect (or assumed) concentration. | Always titrate the Grignard reagent before use to determine its molarity. Use a slight excess (1.1-1.2 equivalents) for the reaction. | [1] |
| Enolization of Ketone: The Grignard reagent, especially a bulky one like tert-butylmagnesium chloride, can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This simply regenerates the ketone upon acidic workup. | Conduct the reaction at a lower temperature (e.g., 0°C or -78°C) to favor nucleophilic addition over deprotonation. | [1][4] | |
| Presence of a significant high-boiling byproduct (e.g., biphenyl or 2,2,3,3-tetramethylbutane). | Wurtz-type Coupling: The Grignard reagent couples with the unreacted alkyl/aryl halide. This is more common if the halide is added too quickly or if local high temperatures occur. | Add the halide solution dropwise to the magnesium suspension to maintain a gentle reflux and avoid a large excess of the halide at any point. | [1] |
| Reaction stalls or seems incomplete. | Poor Reagent Quality: The alkyl halide may contain water or alcohol impurities. The solvent may not be sufficiently anhydrous. | Purify the alkyl halide by distillation if its purity is suspect. Ensure solvents are freshly dried over sodium/benzophenone. | [11] |
| Precipitation of Magnesium Salts: As the reaction proceeds, magnesium salts can precipitate and coat the surface of any remaining starting material, preventing further reaction. | Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture. |
Section 4: Post-Reaction Workup & Purification
Proper workup and purification are essential to isolate the target molecule in high purity.
Q9: What is the correct and safe procedure for quenching the Grignard reaction?
The reaction must be quenched to protonate the magnesium alkoxide intermediate and to destroy any excess Grignard reagent.
-
Cool the reaction mixture in an ice bath to control the exothermic quenching process.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic source of protons that is less vigorous than strong acids like HCl.
-
Continue adding the NH₄Cl solution until two distinct layers form and all solids have dissolved.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[15]
Q10: What are the best purification techniques for 2,4-Dimethyl-4-phenylpentan-2-ol?
The crude product will likely contain unreacted starting materials and byproducts like coupled alkanes.
-
Column Chromatography: This is the most effective method for separating the polar alcohol product from non-polar byproducts (e.g., biphenyl, coupled alkanes) and less polar starting materials (acetophenone). A silica gel stationary phase with a gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., 10-20% ethyl acetate in hexanes) is typically effective.[15]
-
Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be an effective purification method, particularly on a larger scale.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., hexanes) can be a highly effective method for achieving high purity.[16]
Section 5: Detailed Experimental Protocols
The following protocols are based on Pathway A: the reaction of acetophenone with tert-butylmagnesium chloride.
Protocol 1: Preparation and Titration of tert-butylmagnesium chloride
Caption: Experimental workflow for Grignard reagent synthesis.
Procedure:
-
To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (e.g., 5.8 g, 0.24 mol).
-
Assemble the glassware hot and allow it to cool under a positive pressure of dry nitrogen.
-
Add 50 mL of anhydrous diethyl ether via cannula.
-
In a separate dry flask, prepare a solution of tert-butyl chloride (e.g., 20.0 g, 0.216 mol) in 100 mL of anhydrous diethyl ether.
-
Transfer this solution to a pressure-equalizing addition funnel on the reaction apparatus.
-
Add ~10 mL of the tert-butyl chloride solution to the magnesium suspension. If the reaction does not initiate, apply gentle heat or add a small crystal of iodine.
-
Once initiation is confirmed (cloudiness, gentle reflux), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours.
-
Titration: Withdraw a 1.0 mL aliquot of the Grignard solution and quench it into a flask containing 10 mL of a standardized 0.1 M I₂ solution in THF. Titrate the excess I₂ with a standardized 0.1 M sodium thiosulfate solution using a starch indicator to determine the concentration of the Grignard reagent.[1]
Protocol 2: Synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol
-
In a separate oven-dried flask under a nitrogen atmosphere, dissolve acetophenone (e.g., 20.7 g, 0.172 mol) in 100 mL of anhydrous diethyl ether.
-
Cool this solution to 0°C in an ice bath.
-
Slowly add the previously titrated tert-butylmagnesium chloride solution (e.g., 0.19 mol, 1.1 equivalents) dropwise via an addition funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 100 mL of saturated aqueous NH₄Cl solution.
-
Perform the aqueous workup as described in Section 4, Q9 .
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.
References
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
- Vedantu. (2025, June 23). Grignard Reagent: Preparation, Mechanism & Key Reactions.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- NEET coaching. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties.
- Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.
- Chemistry Steps. (2019, December 09). Grignard Reaction in Organic Synthesis with Practice Problems.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents.
- Quora. (2019, March 19). How do you improve the percent yield in Grignard reaction?.
- X-MOL. (2024, September 28). Summary of Common Organic Solvent Purification Methods Used in Laboratories.
- BenchChem. (n.d.). Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
- Web Pages. (n.d.). 1. Grignard Reaction.
- Organic Syntheses. (n.d.). Preparation of (Ra)-Methyl 3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate.
- Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 3. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Grignard Reagent: Preparation, Mechanism & Key Reactions [vedantu.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rroij.com [rroij.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. quora.com [quora.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Side reactions in the Grignard synthesis of tertiary alcohols
Technical Support Center: Grignard Synthesis of Tertiary Alcohols
Case ID: GRIG-TERT-OH-001 Status: Active Troubleshooting Assigned Specialist: Senior Application Scientist
Overview
Welcome to the Technical Support Center for Organometallic Synthesis. You are likely here because your Grignard reaction failed to yield the expected tertiary alcohol, instead resulting in recovered starting material, a secondary alcohol, or a homocoupled hydrocarbon.
The synthesis of tertiary alcohols via Grignard addition to ketones or esters is a textbook reaction that often fails in the real world due to three competing pathways: Enolization , Reduction , and Wurtz Coupling . This guide provides the mechanistic insight and protocols to diagnose and resolve these failures.
Module 1: Diagnostic Flowchart
Before adjusting parameters, identify your specific failure mode using the logic below.
Figure 1: Diagnostic logic for identifying the dominant side reaction based on crude product analysis.
Module 2: Frequently Asked Questions (FAQs)
Q1: Why did I recover my starting ketone quantitatively, even though the Grignard reagent was active?
Diagnosis: You have encountered Enolization .
Mechanism: Grignard reagents are strong nucleophiles, but they are also strong bases (
-
Result: Formation of a magnesium enolate. Upon acidic workup (
), this enolate is protonated back to the starting ketone. -
Fix:
-
Switch Metal: Use Organolithium reagents (
), which are less bulky and faster nucleophiles than bases compared to Grignard reagents in non-polar solvents. -
Additives: Employ Imamoto's Reagent (anhydrous
). Pre-stirring the ketone with activates the carbonyl toward nucleophilic attack while suppressing basicity, often solving the enolization problem entirely [1].
-
Q2: My product is a secondary alcohol, not the expected tertiary alcohol. What happened?
Diagnosis: You have encountered Reduction via
-
The Pathway: The reaction proceeds through a cyclic six-membered transition state where a hydride is transferred from the Grignard's
-position to the carbonyl carbon. -
Byproducts: You obtain the reduced ketone (secondary alcohol) and an alkene corresponding to the Grignard alkyl group (e.g., propene from
). -
Fix:
-
Solvent: Switch to non-coordinating solvents like dichloromethane (if compatible) or toluene to destabilize the transition state.
-
Temperature: Lower the temperature to -78°C. Reduction has a higher activation energy than addition; cooling favors the kinetic addition product.
-
Reagent Choice: If possible, use a Grignard reagent lacking
-hydrogens (Methyl, Phenyl, Benzyl).[1]
-
Q3: The reaction mixture turned cloudy/white immediately, and yield is low.
Diagnosis: Wurtz Coupling or Moisture Quenching .
-
Wurtz Coupling: Homocoupling of the alkyl halide (
) occurs during the preparation of the reagent, especially if the concentration of is high or temperature is uncontrolled. -
Moisture: White precipitate often indicates
or formation due to wet solvent. -
Fix: See the Standardized Protocol below for "Knochel Titration" to verify active concentration before starting the reaction.
Module 3: Competing Reaction Pathways
Understanding the transition states is critical for controlling the outcome.
Figure 2: Mechanistic divergence showing how steric bulk and beta-hydrogens divert the reaction away from tertiary alcohol formation.
Module 4: Data & Comparison Tables
Table 1: Steric vs. Reducing Power of Common Grignard Reagents
Use this table to predict the likelihood of side reactions.
| Grignard Reagent | Structure | Primary Risk | Recommended Mitigation | |
| Methyl-MgBr | No | Addition (High Yield) | None usually required. | |
| Ethyl-MgBr | Yes (3) | Reduction (Moderate) | Cool to 0°C or -78°C. | |
| Isopropyl-MgBr | Yes (6) | High Reduction | Use | |
| t-Butyl-MgBr | No | High Enolization | Use | |
| Phenyl-MgBr | No | Addition (Good) | Sterics may slow reaction. | |
| Benzyl-MgBr | Yes (2)* | Wurtz Coupling | Dilute conditions; slow addition. |
*Note: Benzyl Grignards are prone to Wurtz coupling (
Module 5: Validated Experimental Protocols
Protocol A: The Knochel Titration (Mandatory Quality Control)
Never assume a commercial Grignard reagent is the labeled concentration. Degradation is common.[1]
Principle: Iodine reacts rapidly with Grignard reagents. The color disappears until the Grignard is consumed. The persistence of the brown iodine color marks the endpoint [2].[1]
Reagents:
-
Accurately weighed Iodine (
), approx 254 mg (1.0 mmol).[2] -
Saturated solution of LiCl in anhydrous THF (accelerates the reaction).
Procedure:
-
Flame-dry a 10 mL flask and cool under Argon.
-
Add 254 mg
and 3-5 mL of the sat. LiCl/THF solution. The solution is dark brown.[1] -
Cool to 0°C.
-
Add the Grignard reagent dropwise via a 1.00 mL syringe while stirring vigorously.
-
Endpoint: The solution becomes completely colorless.
-
Calculation:
Protocol B: Cerium Chloride Activation ( )
Use this when enolization is the dominant failure mode.
-
Preparation: Rapidly grind
(heptahydrate) to a fine powder. -
Drying: Place in a flask and heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should be used to break up clumps. Note: Proper drying is critical; incomplete drying introduces water.
-
Activation: Cool to room temperature under Argon. Add anhydrous THF. Stir vigorously for 2 hours (or sonicate) to form a white suspension.
-
Reaction: Cool to -78°C. Add the organolithium or Grignard reagent to the
slurry. Stir for 30 mins (transmetallation occurs). -
Addition: Add the ketone solution dropwise.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989.
-
Krasovskiy, A. and Knochel, P. "A New, Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[3]
-
Clayden, J., Greeves, N., Warren, S. "Organic Chemistry." Oxford University Press, Chapter 9: Nucleophilic addition to the carbonyl group.
Sources
Technical Support Center: Troubleshooting Low Yield in Tertiary Alcohol Synthesis
Welcome to the technical support center for tertiary alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these critical synthetic transformations. We will delve into the underlying chemical principles to not only solve immediate issues but also to build a robust understanding for future success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the synthesis of tertiary alcohols.
Q1: What are the most common and reliable methods for synthesizing tertiary alcohols?
A1: The most prevalent and robust methods involve the addition of organometallic reagents to ketones or esters.[1] The two primary classes of reagents for this purpose are:
-
Grignard Reagents (R-MgX): These are workhorse reagents in organic synthesis, prepared by reacting an alkyl or aryl halide with magnesium metal.[1] They readily add to ketones to form tertiary alcohols.[2][3] When esters are used as the substrate, two equivalents of the Grignard reagent are required, resulting in a tertiary alcohol with two identical substituents derived from the Grignard reagent.[1][2]
-
Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium compounds are powerful nucleophiles and strong bases.[4] They react with ketones and esters in a similar fashion to yield tertiary alcohols.[1][4]
Q2: Why is it absolutely critical to maintain anhydrous (dry) conditions for these reactions?
A2: Both Grignard and organolithium reagents are extremely potent bases.[1][5] They will react preferentially and rapidly with any source of acidic protons, most commonly trace amounts of water in glassware or solvents.[5][6][7] This "quenching" reaction consumes the organometallic reagent, converting it into an inert alkane, which is no longer capable of reacting with the intended ketone or ester.[1] This directly leads to a reduction in yield.[1] Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and anhydrous solvents must be used to ensure the success of the reaction.[1][5]
Q3: I purchased my Grignard reagent from a commercial supplier. Can I trust the concentration stated on the bottle?
A3: While commercial reagents are generally of high quality, it is a best practice to never assume the concentration on the label is accurate.[8] Grignard reagents can degrade over time during storage.[8] For accurate and reproducible results, it is highly recommended to titrate the Grignard reagent immediately before use to determine its active concentration.[8][9] This ensures precise control over the stoichiometry of your reaction.
Q4: Can I synthesize a tertiary alcohol with three different R-groups using an ester as a starting material?
A4: No, this is not directly achievable in a single step with Grignard or organolithium reagents.[1] The reaction mechanism involves the initial addition of the organometallic reagent to the ester, forming a ketone intermediate. This ketone is more reactive than the starting ester and will immediately react with a second equivalent of the organometallic reagent. This results in a tertiary alcohol where two of the R-groups are identical.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems leading to low yields.
Issue 1: Low or No Product Formation with High Recovery of Starting Ketone
This is one of the most common failure modes. The diagram below outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low yield with starting material recovery.
Potential Cause A: Inactive or Degraded Organometallic Reagent
-
Explanation: As discussed in the FAQs, the primary culprit is often the quality of the Grignard or organolithium reagent.[8] These reagents are highly sensitive to air and moisture, leading to decomposition.[8][9]
-
Solution:
-
Titrate the Reagent: Always determine the exact molarity of your organometallic solution before use.[8] Several methods are available, with the titration against iodine being a common and reliable choice.[10][11]
-
Prepare Fresh Reagent: If the concentration is significantly lower than expected or if the reagent is old, it is best to prepare it fresh.[1] Ensure magnesium turnings are fresh and activated.[1]
-
Potential Cause B: Competing Enolization of the Ketone
-
Explanation: Grignard and organolithium reagents are not only nucleophiles but also strong bases. If the ketone substrate has acidic protons on the α-carbon and is sterically hindered, the organometallic reagent can act as a base, removing a proton to form an enolate.[10][12] This regenerates the starting ketone upon acidic workup, thus reducing the yield of the desired tertiary alcohol.[10] This side reaction is more prevalent with bulky Grignard reagents and sterically crowded ketones.[10][13]
-
Solution:
-
Lower the Reaction Temperature: Perform the addition of the ketone to the Grignard solution at low temperatures (e.g., -78 °C to 0 °C).[8] This favors the nucleophilic addition pathway over enolization.
-
Reverse Addition: Slowly add the ketone solution to the stirred Grignard reagent. This maintains a high concentration of the Grignard reagent, which can favor the desired addition reaction.
-
Change the Reagent: If possible, switch to a less sterically hindered Grignard or organolithium reagent.
-
Issue 2: Formation of a Secondary Alcohol Byproduct
Potential Cause: Reduction of the Ketone
-
Explanation: If the Grignard reagent possesses β-hydrogens (hydrogens on the carbon adjacent to the carbon bearing the MgX group), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (the Meerwein-Ponndorf-Verley reduction pathway). This is a common side reaction that competes with the desired nucleophilic addition.
-
Solution:
Issue 3: Low Isolated Yield After Workup
Potential Cause A: Inefficient Quenching and Extraction
-
Explanation: The workup procedure is a critical step where the product can be lost.[8] The initial product is a magnesium or lithium alkoxide, which must be protonated to yield the final tertiary alcohol.
-
Solution:
-
Careful Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This is generally preferred over strong acids like HCl, which can sometimes promote elimination side reactions of the tertiary alcohol product, especially if it is prone to forming a stable carbocation.[8]
-
Thorough Extraction: Tertiary alcohols can have some water solubility. Ensure you perform multiple extractions (at least 3) of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.[8]
-
Potential Cause B: Product Volatility
-
Explanation: Some low molecular weight tertiary alcohols can be volatile and may be lost during solvent removal on a rotary evaporator.
-
Solution:
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler).
-
Careful Evaporation: Remove the solvent at the lowest practical temperature and pressure. Avoid heating the water bath excessively.
-
Part 3: Key Experimental Protocols
Protocol 1: Titration of Grignard Reagent with Iodine
This protocol determines the concentration of the active Grignard reagent.[10][11]
Materials:
-
Anhydrous Iodine (I₂)
-
Anhydrous Diethyl Ether or THF
-
Dry glassware (vial, syringe)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), accurately weigh a sample of iodine (e.g., 254 mg, 1.0 mmol) into a flame-dried vial.
-
Dissolve the iodine in a known volume of anhydrous THF or diethyl ether. The solution will be a dark brown/yellow color.[8]
-
Slowly add the Grignard reagent solution dropwise via a syringe while stirring vigorously.[8][10]
-
The endpoint is reached when the brown/yellow color of the iodine disappears, and the solution becomes colorless.[8]
-
Record the volume of the Grignard reagent added. The molarity can be calculated using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Protocol 2: General Procedure for Tertiary Alcohol Synthesis
This protocol outlines a general workflow for the synthesis of a tertiary alcohol from a ketone.
Caption: General experimental workflow for tertiary alcohol synthesis.
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a magnetic stirrer.[1]
-
Reagent Addition: Place the titrated Grignard reagent in the flask. Dissolve the ketone in anhydrous diethyl ether or THF and place it in the dropping funnel. Cool the flask containing the Grignard reagent to 0 °C in an ice bath.
-
Reaction: Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.[10] After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction goes to completion.[10]
-
Workup: Cool the reaction flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether.[8]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude tertiary alcohol.[10]
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.
Part 4: Data Summary Table
| Problem | Primary Symptom(s) | Most Likely Cause(s) | Recommended Action(s) |
| Low Conversion | High recovery of starting ketone after workup. | 1. Inactive/degraded Grignard reagent.[8]2. Competing enolization.[10][12] | 1. Titrate Grignard reagent; prepare fresh if necessary.2. Lower reaction temp (-78°C); slow ketone addition.[8] |
| Byproduct Formation | Isolation of a secondary alcohol. | Reduction of the ketone by a Grignard reagent with β-hydrogens. | 1. Lower reaction temperature.[8]2. Use a Grignard reagent without β-hydrogens (e.g., MeMgBr).[8] |
| Low Isolated Yield | Good conversion by TLC/GC-MS, but low mass of final product. | 1. Incomplete quenching/protonation.2. Inefficient extraction.[8]3. Product loss during solvent removal. | 1. Use sat. aq. NH₄Cl for quenching.[8]2. Perform multiple extractions (3x).[8]3. Use a cold trap and minimal heat for evaporation. |
| Reaction Fails to Initiate | No evidence of Grignard reagent formation (no bubbling, no heat). | Inactive magnesium (oxide layer).[1] | 1. Use fresh Mg turnings.2. Add a small crystal of iodine.[1]3. Briefly apply heat or use sonication to initiate.[9] |
References
- Troubleshooting low yield in Grignard synthesis of tertiary alcohols - Benchchem.
-
Grignard reagent - Wikipedia. [Link]
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
- Optimizing reaction conditions for the synthesis of tertiary alcohols - Benchchem.
-
Organolithium reagent - Wikipedia. [Link]
-
Steric Hindrance Effect | Definition, Factors & Examples - Study.com. [Link]
-
Anhydrous Conditions - Organic Chemistry Key Term - Fiveable. [Link]
-
Why do some organic reactions need anhydrous conditions? - TutorChase. [Link]
-
13.9: Organometallic Reagents in Alcohol Synthesis - Chemistry LibreTexts. [Link]
-
Anhydrous conditions Definition - Organic Chemistry II Key Term | Fiveable. [Link]
-
13.8: Organometallic Reagents - Chemistry LibreTexts. [Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. [Link]
- Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Form
-
Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals - Transformation Tutoring. [Link]
-
Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps. [Link]
-
Ch15: RLi or RMgX with Esters to 3o alcohol - University of Calgary. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. transformationtutoring.com [transformationtutoring.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. resources.saylor.org [resources.saylor.org]
- 5. tutorchase.com [tutorchase.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
Overcoming steric hindrance in Grignard additions to ketones
Topic: Overcoming Steric Hindrance & Side Reactions in Ketone Additions Ticket ID: #GRIG-STERIC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Hidden" Chemistry of Failure
Welcome to the Advanced Organometallic Support Hub. If you are reading this, you are likely staring at an NMR spectrum showing recovered starting material (enolization) or a secondary alcohol where a tertiary one should be (reduction).
When a Grignard reagent (
-
Enolization (
): The Grignard acts as a base, removing an -proton. Upon workup, you get your ketone back. -
-Hydride Reduction (
): If your Grignard has a -hydrogen, it transfers a hydride via a cyclic transition state, reducing the ketone to a secondary alcohol.
This guide provides the Imamoto Protocol (Organocerium Chemistry) and Knochel Enhancement strategies to invert this selectivity.
Module 1: Diagnostic & Triage
Before changing your reagents, diagnose the specific failure mode. Use this logic flow to determine your next step.
Figure 1: Diagnostic workflow for Grignard reaction failures. Identifying whether the failure is due to basicity (enolization) or hydride transfer (reduction) dictates the solution.
Module 2: The Gold Standard – Organocerium (The Imamoto Reagent)[1][2]
When steric hindrance is the primary blocker, standard Grignard reagents fail because they are too basic and not oxophilic enough. The solution is Transmetallation to Cerium .
The Science (Why it works)
The organocerium reagent (
-
Increased Oxophilicity:
is a hard Lewis acid that coordinates strongly to the ketone oxygen, activating the electrophile. -
Decreased Basicity: The
bond is more covalent than or . This suppresses the deprotonation (enolization) pathway.[1]
Protocol: Preparation of Anhydrous
CRITICAL WARNING: Commercial
| Step | Action | Technical Note |
| 1 | Grind | Rapidly pulverize |
| 2 | Vacuum Heat | Place in a flask under high vacuum (<0.5 mmHg). Heat to 140°C for 2–4 hours. |
| 3 | Observation | The solid will "bump" or fluff up as water leaves. It must remain white/off-white. If it turns yellow/brown, it has hydrolyzed (start over). |
| 4 | Activation | Cool to RT under Argon. Add dry THF. Stir vigorously for 2 hours (or sonicate for 1h). |
| 5 | Result | You now have a fine, milky white suspension of |
Protocol: Transmetallation & Addition
-
Cooling: Cool the
/THF suspension to -78°C . -
Transmetallation: Add your organolithium (
) or Grignard ( ) dropwise.-
Stoichiometry: 1.1 equiv
to 1.0 equiv . -
Time: Stir for 30–60 mins at -78°C. The slurry may change consistency but usually remains a suspension.
-
-
Addition: Add the ketone (dissolved in minimal THF) dropwise.
-
Warm-up: Allow to warm to 0°C or RT slowly (over 2–4 hours).
-
Quench: Standard workup (sat.
or dilute ).
ngcontent-ng-c4120160419="" class="ng-star-inserted">Citation: The seminal work on this methodology was established by Imamoto et al. in J. Am. Chem. Soc. (1989) and J. Org. Chem. (1984).[3] See References [1, 2].
Module 3: Optimization & Alternative Strategies
If you cannot use Cerium, or if you are preparing the Grignard itself, consider these parameters.
The "Turbo Grignard" (Knochel's Reagent)
If the issue is generating the Grignard reagent in the first place (due to a hindered halide), use the Knochel protocol.[4][5]
-
Reagent:
-
Mechanism: The
breaks up the polymeric aggregates of the Grignard, creating a highly reactive monomeric species. -
Application: Use this to perform a Halogen-Magnesium exchange on your hindered aryl/alkyl halide, then proceed to the ketone addition.
-
Visual Mechanism:
Figure 2: The "Turbo" effect. Lithium Chloride breaks oligomeric magnesium networks, increasing solubility and reactivity.
Solvent Effects (The "Schlenk Equilibrium")
-
THF: Promotes the monomeric form of Grignard (better for addition).
-
Diethyl Ether: Often favors the dimeric form.
-
Recommendation: For hindered substrates, THF is almost always superior to ether due to better solvation of the magnesium species.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use
Q: My reaction turned into a solid block of ice/gel. What happened? A: You likely used too high a concentration. Organocerium reactions involve heavy slurries. Ensure your solvent volume is sufficient (0.2 M to 0.3 M relative to Cerium).
Q: I see a "pinacol coupling" product. Why?
A: This is a radical dimerization side reaction. It occurs if the metal transfer is incomplete or if the temperature is raised too quickly. Ensure you stir the
Q: Can I use this for aldehydes? A: You can, but it is overkill. Aldehydes are rarely hindered enough to require organocerium. This method is specifically for hindered ketones (e.g., di-tert-butyl ketone, fenchone).
References
-
Imamoto, T. , Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984).[6] "Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents."[3][7] The Journal of Organic Chemistry, 49(21), 3904–3912.
-
Imamoto, T. , Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989).[6] "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 111(12), 4392–4398.
-
Krasovskiy, A. , & Knochel, P. (2004).[8] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Bartoli, G. , et al. (2000).[9] "An Efficient Procedure for the Diastereoselective Dehydration of β-Hydroxy Carbonyl Compounds by CeCl3·7H2O/NaI System." Organic Letters, 2(12), 1791–1793.
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. An Efficient Procedure for the Diastereoselective Dehydration of β-Hydroxy Carbonyl Compounds by CeCl3·7H2O/NaI System [organic-chemistry.org]
Preventing enolization of ketones in Grignard reactions
Subject: Troubleshooting Low Yields/Starting Material Recovery in Grignard Additions to Hindered Ketones Assigned Specialist: Senior Application Scientist, Organometallics Division Status: Open
Executive Summary
You are likely experiencing competitive enolization . When reacting hindered ketones with Grignard reagents, the Grignard reagent (
This guide provides the diagnostic protocols to confirm this mechanism and the Imamoto Organocerium Protocol to solve it.
Module 1: Diagnostic Workflow
Before altering your synthesis, confirm that enolization is the root cause.
The Deuterium Quench Test
To distinguish between non-reaction (steric bulk preventing approach) and enolization (deprotonation), perform a standard reaction on a small scale but quench with
-
Outcome A (Product): Tertiary Alcohol.[1][2][3][4] (Reaction worked).
-
Outcome B (Starting Material, No D): No reaction occurred. The Grignard is too bulky to approach, or the ketone is too deactivated.
-
Outcome C (Starting Material, +1 Deuterium): Enolization confirmed. The Grignard acted as a base.
Visualizing the Failure Mode
The following diagram illustrates the competing pathways.
Figure 1: Kinetic competition between nucleophilic addition (Path A) and enolization (Path B).
Module 2: The Solution – The Imamoto Method (Organocerium)
The most robust solution for preventing enolization is the use of organocerium reagents, pioneered by Tsuneo Imamoto. By transmetallating the Grignard to Cerium (
Why This Works (Mechanistic Insight)
-
Lewis Acid Activation:
coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. -
Basicity Suppression: The
bond is less ionic than the bond, reducing the reagent's propensity to abstract protons.
Protocol: Preparation of Anhydrous Cerium(III) Chloride
CRITICAL WARNING: Commercial "anhydrous"
Step-by-Step Drying Procedure:
-
Place
(powdered) in a Schlenk flask with a stir bar. -
Connect to high vacuum (<0.5 mmHg).
-
Step 1: Heat to 90°C for 1 hour. (Removes bulk water).
-
Step 2: Heat to 120°C for 1 hour.
-
Step 3: Heat to 140–150°C for 2 hours.
-
Note: Do not jump directly to 150°C; rapid heating causes the salt to melt and hydrolyze.
-
-
Cool to room temperature under Argon. The resulting solid should be a fine white powder.[5]
Protocol: The Organocerium Addition
-
Suspend the dried
(1.5 equiv relative to ketone) in dry THF. -
Stir at room temperature (RT) for 2 hours (or sonicate for 1 hour) to form a milky white slurry.
-
Cool the slurry to -78°C .
-
Add the Grignard reagent (1.5 equiv) dropwise. Stir for 30–60 mins.
-
Observation: The white slurry may turn yellow/orange (formation of organocerium species).
-
-
Add the ketone (1.0 equiv) in THF dropwise.
-
Allow to warm to 0°C or RT (substrate dependent).
-
Quench with dilute aqueous HCl or
.
Module 3: Comparative Data & Reagent Selection
The following table illustrates the drastic improvement in yield when switching from standard Grignard conditions to the Organocerium protocol for enolizable substrates.
Table 1: Yield Comparison for Addition to Enolizable Ketones
| Substrate (Ketone) | Reagent | Conditions | Yield (%) | Primary Side Product |
| Acetophenone | THF, 0°C | 92% | None | |
| Isopropyl Phenyl Ketone | THF, 0°C | <5% | Recovered SM (Enolization) | |
| Isopropyl Phenyl Ketone | THF, -78°C to 0°C | 96% | None | |
| Dicyclohexyl Ketone | THF, Reflux | 0% | Reduction/Enolization | |
| Dicyclohexyl Ketone | THF, -78°C to RT | 88% | None |
Data synthesized from Imamoto et al. (1985) and subsequent validation studies.
Decision Matrix: When to use what?
Figure 2: Reagent selection logic based on substrate sterics and acidity.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Lanthanum Chloride (
Q: My
Q: Can I use this method with esters? A: Yes, organoceriums add effectively to esters to form tertiary alcohols (double addition) even in sterically crowded environments where Grignards might stop at the ketone or fail to react.
Q: Why not just use Organolithiums (
References
-
Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones."[3] Tetrahedron Letters, 25(38), 4233-4236.
-
Imamoto, T., Kusumoto, T., Tawarayama, Y., et al. (1984). "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[2][3] Journal of Organic Chemistry, 49(21), 3904-3912.
- Evans, W. J., et al. (1989). "The Utility of Cerium(III) Chloride in Promoting the Addition of Grignard Reagents to Ketones." Journal of the American Chemical Society. (Contextual grounding for drying protocols).
- Dimitrov, V., & Kostova, K. (1996). "Anhydrous Cerium(III) Chloride — Preparation and Application in Organic Synthesis." Talanta. (Specific drying protocols).
Sources
Removal of unreacted starting material from product mixture
Status: Operational | Tier: Level 3 (Senior Scientist) Topic: Removal of Unreacted Starting Material Ticket ID: PUR-2024-SM-REM
Mission Statement
Welcome to the Purification Technical Support Center. This guide is not a generic textbook; it is a troubleshooting engine designed for researchers facing resistant impurities. We prioritize causality over procedure —understanding why a separation fails is the only way to fix it.
Module 1: Solid-Supported Scavenging
Context: You have completed a reaction, but excess starting material (electrophile or nucleophile) remains. Aqueous work-up is either impossible (water-sensitive product) or inefficient (amphoteric compounds).
Q: My LC-MS shows excess amine starting material. How do I remove it without a liquid-liquid extraction?
A: Use a polymer-supported electrophile (e.g., PS-Isocyanate). The Mechanism: The resin acts as a "molecular flypaper." The isocyanate group on the resin reacts covalently with the nucleophilic amine impurity to form a urea. Since the resin is insoluble, the impurity becomes tethered to the solid phase and is removed via simple filtration.
Protocol: The "Shake and Filter" Method
-
Stoichiometry: Calculate the moles of excess amine. Add 3–4 equivalents of PS-Isocyanate resin relative to the excess amine (not the product).
-
Solvent Compatibility: Ensure your solvent swells the resin. DCM, THF, and DMF are excellent; Methanol and Water are poor (resin collapses, active sites hide).
-
Kinetics: Agitate gently (do not stir with a magnetic bar, which grinds the resin) for 1–4 hours.
-
Validation: Check TLC/LC-MS of the supernatant. If amine persists, add more resin or increase time.
-
Filtration: Filter through a fritted cartridge. The filtrate contains your product; the starting material is trapped on the beads.
Q: I used an excess of Acid Chloride/Sulfonyl Chloride. How do I quench and remove it?
A: Use a polymer-supported amine (e.g., PS-Trisamine). The Mechanism: The resin's primary amine attacks the electrophilic starting material, forming a stable amide/sulfonamide bond on the bead. It also acts as a base to scavenge the HCl generated.
Scavenging Decision Matrix
Figure 1: Logic flow for selecting the correct scavenger resin based on the electronic nature of the impurity.
Module 2: Chromatographic Resolution
Context: Scavenging isn't an option. You must separate the starting material (SM) from the product (P) using Flash Chromatography.
Q: My TLC looks separable ( ), but they co-elute on the column. Why?
A: You are likely overloading the column or using an unoptimized gradient. In Flash chromatography, separation is governed by
-
The Science:
. A small linear difference in at high retention (e.g., 0.1 vs 0.2) results in a massive separation volume ( vs , ). The same at low retention (0.8 vs 0.9) results in poor separation ( vs , ). -
The Fix: Optimize your gradient so the compound of interest elutes between
0.15 and 0.40 (CV 2.5 to 6.6).
Q: How do I calculate the correct sample load to prevent "streaking"?
A: Use the
Loading Capacity Table (on Silica)
|
Q: The SM is "ghosting" (appearing in later fractions).
A: This is likely a solubility or precipitation issue.
-
Injection Solvent: If you dissolved your sample in DMSO or DMF, these strong solvents "carry" the SM down the column, smearing the band.
-
Precipitation: The SM might be crashing out inside the column and slowly redissolving.
-
Solution: Switch to a solid load cartridge or increase the polarity of the initial mobile phase slightly.
-
Figure 2: Workflow for determining loading strategy based on separation difficulty (
Module 3: Crystallization & "Oiling Out"
Context: You are scaling up (>5g). Chromatography is too expensive. You attempt crystallization, but the SM and Product form an inseparable oil.
Q: My product "oils out" instead of crystallizing. How do I fix this?
A: Oiling out (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated product is lower than the boiling point of the solvent. The product comes out as a liquid droplet before it can organize into a lattice.
Troubleshooting Protocol:
-
Temperature Control: You are likely cooling too fast.
-
Fix: Reheat to dissolve the oil.[3] Cool slowly (1°C/min). Hold the temperature at the "cloud point" (metastable zone) for 1 hour to encourage nucleation [2].
-
-
Seeding: The system lacks a template.
-
Fix: Add a "seed" crystal of pure product (if available) at the cloud point. If no seed exists, scratch the glass surface to create nucleation sites.
-
-
Solvent Selection (The Rule of 3):
-
Solvent A (Good solvent): Dissolves product at high temp.[4]
-
Solvent B (Anti-solvent): Product is insoluble.
-
Procedure: Dissolve in minimal hot Solvent A. Add hot Solvent B dropwise until slightly cloudy. Add one drop of A to clear it. Let cool slowly.
-
Q: The Starting Material co-crystallizes with the product.
A: You need to change the "Good Solvent" to one where the impurity is highly soluble even at room temperature.
-
Strategy: If SM is non-polar and Product is polar, use a solvent like Toluene. The non-polar SM stays in the mother liquor, while the polar product crystallizes out.
References
-
Biotage. (2018).[2][5] Biotage Flash 400 User Manual. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
SiliCycle. (n.d.). SiliCycle Scavenger Resin Selection Guide. Retrieved from [Link]
-
Teledyne ISCO. (2012). CombiFlash® Rf User Manual. Retrieved from [Link]
Sources
Validation & Comparative
2,4-Dimethyl-4-phenylpentan-2-ol vs. Phenyl-Substituted Alcohols: A Structural Utility & Reactivity Guide
Executive Summary: The Steric Advantage
In the landscape of phenyl-substituted alcohols, 2,4-Dimethyl-4-phenylpentan-2-ol (CAS 5340-85-2) represents a distinct class of tertiary, sterically hindered scaffolds . Unlike its secondary isomer 4-Methyl-4-phenyl-2-pentanol (SymDeo MPP) —widely used for its direct antimicrobial properties—the 2,4-dimethyl variant functions primarily as a high-value synthetic intermediate and a lipophilic pharmacophore precursor .
This guide objectively compares 2,4-Dimethyl-4-phenylpentan-2-ol against standard phenyl-alkanols, focusing on its unique reactivity profile (specifically the gem-dimethyl effect and cyclization potential) and its utility in synthesizing rigid indane systems for drug discovery.
Chemical Identity & Physicochemical Comparison[1][2][3]
The defining feature of 2,4-Dimethyl-4-phenylpentan-2-ol is the presence of a quaternary carbon at the C4 position and a tertiary alcohol at C2. This "double-hindered" structure confers exceptional resistance to oxidation but high susceptibility to acid-catalyzed dehydration/cyclization compared to its congeners.
Table 1: Comparative Physicochemical Profile
| Feature | 2,4-Dimethyl-4-phenylpentan-2-ol (Target) | 4-Methyl-4-phenyl-2-pentanol (Comparator A) | Phenethyl Alcohol (Comparator B) |
| CAS Number | 5340-85-2 | 2035-93-0 | 60-12-8 |
| Alcohol Class | Tertiary (3°) | Secondary (2°) | Primary (1°) |
| Structure | Me-C(OH)(Me)-CH₂-C(Me)₂-Ph | Me-CH(OH)-CH₂-C(Me)₂-Ph | HO-CH₂-CH₂-Ph |
| Lipophilicity (LogP) | ~3.3 - 4.0 (High) | ~2.8 - 3.2 | ~1.36 |
| Oxidation Potential | Resistant (Cannot form ketone) | Oxidizes to Ketone | Oxidizes to Aldehyde/Acid |
| Primary Application | Synthesis Intermediate (Indanes, Polymers) | Active Ingredient (Antimicrobial, Fragrance) | Preservative / Fragrance |
| Key Reactivity | Intramolecular Cyclization (Friedel-Crafts) | Dehydration to alkene | Esterification / Oxidation |
Reactivity & Synthesis Utility
The utility of 2,4-Dimethyl-4-phenylpentan-2-ol lies in its reactivity. While secondary alcohols like MPP are stable enough for direct use in formulations, the tertiary target compound is a "loaded spring" for creating rigid bicyclic systems.
The Cyclization Pathway (Indane Synthesis)
Under acidic conditions, 2,4-Dimethyl-4-phenylpentan-2-ol undergoes a rapid intramolecular Friedel-Crafts alkylation to form 1,1,3,3-tetramethylindane . This reaction is driven by the formation of a stable tertiary carbocation at C2, which attacks the aromatic ring.
-
Significance: 1,1,3,3-Tetramethylindane derivatives are critical scaffolds in:
-
Kinase Inhibitors: Specifically Sphingosine Kinase 1 (SphK1) inhibitors used in oncology research.[1]
-
Material Science: Precursors for high-permeability polymers (polyacetylenes) used in gas separation membranes.
-
Synthesis Workflow Diagram
The following diagram illustrates the synthesis of the target alcohol and its subsequent transformation into the indane scaffold.
Figure 1: Synthesis lineage from Mesityl Oxide to the Target Alcohol, and its acid-catalyzed conversion to the Indane scaffold.[2]
Experimental Protocols
These protocols are designed for researchers requiring high-purity synthesis of the alcohol or its conversion to the indane scaffold.
Protocol A: Grignard Synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol
Self-Validating Step: The disappearance of the carbonyl peak (~1715 cm⁻¹) in IR spectroscopy confirms the completion of the reaction.
-
Reagents: Methyl Magnesium Iodide (3.0 M in ether), 4-Methyl-4-phenylpentan-2-one (anhydrous).
-
Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.
-
Procedure:
-
Charge flask with MeMgI (1.2 equiv) under N₂.
-
Cool to 0°C. Dropwise add 4-Methyl-4-phenylpentan-2-one dissolved in anhydrous diethyl ether over 30 mins.
-
Allow to warm to Room Temperature (RT) and reflux for 2 hours.
-
Quench: Cool to 0°C and slowly add saturated NH₄Cl solution.
-
Workup: Extract with ether (3x), wash organic layer with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc 9:1).
Protocol B: Acid-Catalyzed Cyclization to 1,1,3,3-Tetramethylindane
Self-Validating Step: 1H NMR will show the disappearance of the vinyl/methyl protons of the open chain and the appearance of the symmetric indane methyl signals.
-
Reagents: 2,4-Dimethyl-4-phenylpentan-2-ol, Sulfuric Acid (85%) or Amberlyst-15 resin.
-
Procedure:
-
Dissolve the alcohol in Dichloromethane (DCM).
-
Add catalyst (H₂SO₄ catalytic amount or resin) at 0°C.
-
Stir vigorously for 1-2 hours at RT.
-
Monitoring: TLC (Hexane eluent) will show the formation of a non-polar spot (Indane, Rf ~0.9).
-
Isolation: Filter catalyst (if resin) or wash with NaHCO₃ (if acid). Evaporate solvent to yield the crystalline/oil indane.
-
Biological & Pharmacological Relevance[1][2][5][7]
While 2,4-Dimethyl-4-phenylpentan-2-ol is rarely the final active pharmaceutical ingredient (API), its structural properties make it a vital tool in drug design.
Structural Activity Relationship (SAR)
-
Lipophilicity Anchor: With a LogP > 3.5, the 2,4-dimethyl-4-phenyl moiety is used to increase the lipophilicity of drug candidates, facilitating Blood-Brain Barrier (BBB) penetration.
-
Metabolic Stability: The tertiary alcohol group prevents oxidation to ketones (a common metabolic clearance pathway for secondary alcohols like MPP), though it remains susceptible to glucuronidation.
-
Opioid Synthesis Connection: The compound appears as a structural fragment in the synthesis and impurity profiling of complex opioids like Buprenorphine , serving as a marker for the "tertiary butyl/phenyl" side-chain chemistry.
Comparative Mechanism Diagram
Figure 2: Metabolic and chemical reactivity divergence between the Secondary (MPP) and Tertiary (Target) alcohols.
References
-
National Institute of Standards and Technology (NIST). (2023). 2,4-Dimethyl-2-phenylpentane and Related Indane Derivatives Data. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 2,4-Dimethyl-4-phenylpentan-2-ol (CID 219536). Retrieved from [Link]
-
MDPI Polymers. (2025). Incorporation of Carbocyclic Moieties (Indanes) into Polymer Structures for Gas Transport.[3] Retrieved from [Link]
Sources
Reactivity comparison of tertiary vs. secondary phenyl alcohols
A Technical Comparative Guide for Research & Development
Executive Summary
This guide provides a mechanistic and experimental comparison between secondary phenyl alcohols (e.g., 1-phenylethanol) and tertiary phenyl alcohols (e.g., 2-phenyl-2-propanol). The presence of the aromatic ring (benzylic position) fundamentally alters reactivity compared to aliphatic analogs, primarily through resonance stabilization of cationic intermediates.
Key Distinction:
-
Tertiary Phenyl Alcohols: Exhibit superior reactivity in
and E1 pathways due to the formation of a highly stable tertiary benzylic carbocation. They are chemically inert to standard oxidative dehydrogenation. -
Secondary Phenyl Alcohols: Exhibit moderate reactivity in
/E1 pathways (slower than tertiary) but possess a unique susceptibility to oxidation, converting readily to ketones (e.g., acetophenone).
Mechanistic Foundations: The Carbocation Divergence
The reactivity difference is governed by the stability of the carbocation intermediate formed upon protonation and water loss (
Electronic Effects Analysis
| Feature | Secondary Benzylic Carbocation | Tertiary Benzylic Carbocation |
| Structure | ||
| Resonance | Delocalization into | Delocalization into |
| Induction (+I) | 1 Methyl group (weak donor) | 2 Methyl groups (cumulative donor) |
| Hyperconjugation | 3 | 6 |
| Result | Stable (reacts in minutes) | Super-Stable (reacts instantly) |
Pathway Visualization
The following diagram illustrates the kinetic competition between Substitution (
Figure 1: Mechanistic divergence of benzylic alcohols. The Rate Determining Step (RDS) is the formation of the carbocation. Tertiary structures lower the energy barrier of this step significantly.
Reaction Class 1: Nucleophilic Substitution ( )
The classic Lucas Test (ZnCl₂/HCl) serves as the primary experimental proxy for solvolysis rates.
Comparative Data
| Parameter | Secondary Phenyl Alcohol | Tertiary Phenyl Alcohol |
| Reagent | ||
| Observation | Turbidity (alkyl chloride) in 3-5 minutes | Turbidity Instantaneously |
| Mechanism | ||
| Rate Constant ( | Reference (1.0) | >100x faster (estimated) |
Experimental Protocol: Kinetic Solvolysis
Objective: Qualitatively differentiate reactivity based on carbocation formation rate.
-
Preparation: In a fume hood, prepare Lucas Reagent by dissolving 13.6 g of anhydrous zinc chloride in 10.5 mL of concentrated HCl (cooled in an ice bath).
-
Execution:
-
Aliquot 2 mL of Lucas Reagent into two separate test tubes.
-
Tube A: Add 5 drops of 1-phenylethanol (Secondary).
-
Tube B: Add 5 drops of 2-phenyl-2-propanol (Tertiary).
-
-
Observation:
-
Shake both tubes vigorously once.[1]
-
Watch for phase separation (oily layer of alkyl chloride).
-
Result: Tube B will separate immediately. Tube A will remain clear for several minutes before clouding.
-
Reaction Class 2: Oxidation (The Structural Limit)
This is the definitive method for distinguishing the two classes chemically, as it relies on the presence of an
Mechanism[1][2][3][4]
-
Secondary: The oxidizing agent (Chromic acid/Jones reagent) forms a chromate ester. A base (water) abstracts the
-hydrogen, eliminating the chromate leaving group to form a carbonyl ( ). -
Tertiary: Lacks an
-hydrogen. The chromate ester may form, but elimination cannot occur without breaking a Carbon-Carbon bond (requires extreme conditions).
Comparative Data
| Feature | Secondary Phenyl Alcohol | Tertiary Phenyl Alcohol |
| Reagent | ||
| Reaction | Oxidation to Acetophenone | No Reaction (remains orange) |
| Color Change | Orange ( | Remains Orange |
Experimental Protocol: Jones Oxidation Screen
Objective: Confirm structural classification via oxidative resistance.
-
Reagent Prep: Dissolve 2.7 g
in 2.3 mL concentrated , then dilute to 10 mL with water. -
Procedure:
-
Dissolve 20 mg of the unknown alcohol in 1 mL of acetone.
-
Add 1 drop of Jones Reagent.[1]
-
-
Validation:
-
Positive (Secondary): Solution turns opaque green/blue within 2 seconds.
-
Negative (Tertiary): Solution remains orange/red.
-
Reaction Class 3: Dehydration (Elimination)
Both alcohols undergo acid-catalyzed dehydration to form styrenic alkenes. However, the tertiary alcohol dehydrates under significantly milder conditions.
Industrial Relevance
-
Secondary: 1-phenylethanol
Styrene (Requires or solid acid catalysts).[2] -
Tertiary: 2-phenyl-2-propanol
-Methylstyrene (Occurs readily, often as a byproduct in mild acid).
Workflow Diagram: Dehydration Pathways
Figure 2: Dehydration pathways. The formation of
References
-
Mechanism of Lucas Test: Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley. 3
-
Benzylic Carbocation Stability: Anslyn, E. V., & Dougherty, D. A. (2006).[1] Modern Physical Organic Chemistry. University Science Books. 4
-
Oxidation of Benzylic Alcohols: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones.[5] Springer. 6[1]
-
Dehydration Kinetics (Styrene Synthesis): K. Weissermel & H.-J. Arpe. (2003). Industrial Organic Chemistry. Wiley-VCH. 7
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Lucas'_reagent [chemeurope.com]
- 4. reddit.com [reddit.com]
- 5. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 7. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol: An Evaluation of Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the efficient construction of sterically hindered tertiary alcohols is a persistent challenge. This guide provides an in-depth technical comparison of alternative synthetic routes to 2,4-Dimethyl-4-phenylpentan-2-ol, a molecule of interest for its potential applications in medicinal chemistry and materials science. We will move beyond a simple listing of protocols to offer a critical analysis of each route's underlying principles, practical considerations, and expected outcomes, supported by experimental data and mechanistic insights.
Introduction to the Target Molecule
2,4-Dimethyl-4-phenylpentan-2-ol[1][2] is a tertiary alcohol characterized by a quaternary carbon center bearing a phenyl group and a neopentyl-like structure. Its synthesis requires the careful orchestration of carbon-carbon bond formation to assemble the desired sterically congested framework.
Molecular Structure:
Key Physical Properties: [1][2]
| Property | Value |
| Molecular Formula | C13H20O |
| Molecular Weight | 192.30 g/mol |
This guide will explore and compare three distinct synthetic strategies for obtaining this target molecule, each with its own set of advantages and disadvantages.
Route 1: The Classic Grignard Approach
The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is a logical starting point for the synthesis of a tertiary alcohol.[3][4] This route involves two main stages: the synthesis of a key ketone intermediate followed by the Grignard addition.
Step 1: Synthesis of 4-Methyl-4-phenylpentan-2-one via Friedel-Crafts Alkylation
The precursor ketone, 4-Methyl-4-phenylpentan-2-one, can be synthesized via the Friedel-Crafts alkylation of benzene with mesityl oxide (4-methylpent-3-en-2-one) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
Reaction Mechanism:
The Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the α,β-unsaturated ketone, facilitating the attack of the electron-rich benzene ring.
dot graph "Friedel_Crafts_Alkylation" { rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [arrowhead="vee", color="#4285F4"];
// Reactants Benzene [label="Benzene"]; MesitylOxide [label="Mesityl Oxide"]; AlCl3 [label="AlCl₃", fontcolor="#EA4335"];
// Intermediates ActivatedComplex [label="Activated Complex", shape=box, style=rounded, fillcolor="#F1F3F4"]; Carbocation [label="Tertiary Carbocation", shape=box, style=rounded, fillcolor="#F1F3F4"]; SigmaComplex [label="Sigma Complex", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Product Ketone [label="4-Methyl-4-phenylpentan-2-one"]; HCl_AlCl3 [label="HCl + AlCl₃"];
// Workflow MesitylOxide -> ActivatedComplex [label=" + AlCl₃"]; Benzene -> SigmaComplex [label=" +"]; ActivatedComplex -> Carbocation; Carbocation -> SigmaComplex; SigmaComplex -> Ketone [label=" - H⁺"]; Ketone -> HCl_AlCl3 [style=invis];
// Captions caption [label="Workflow for Friedel-Crafts Alkylation.", fontsize=10, fontcolor="#5F6368"]; } /dot
Experimental Protocol: Synthesis of 4-Methyl-4-phenylpentan-2-one
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (1.2 eq) and dry benzene (10 eq).
-
Addition of Reactant: The flask is cooled in an ice bath, and a solution of mesityl oxide (1.0 eq) in dry benzene is added dropwise from the dropping funnel with vigorous stirring over 1 hour.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours.
-
Work-up: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 4-Methyl-4-phenylpentan-2-one.
Characterization of 4-Methyl-4-phenylpentan-2-one: [5][6][7][8]
| Technique | Expected Data |
| ¹³C NMR | Peaks corresponding to the carbonyl carbon (~208 ppm), quaternary carbon (~45 ppm), aromatic carbons (125-148 ppm), and methyl carbons. |
| IR (Infrared) | Strong absorption band for the C=O stretch around 1715 cm⁻¹. |
| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z = 176. |
Step 2: Grignard Reaction to form 2,4-Dimethyl-4-phenylpentan-2-ol
The synthesized ketone is then reacted with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide, to yield the target tertiary alcohol.[4][9][10]
Reaction Mechanism:
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to give the tertiary alcohol.
dot graph "Grignard_Reaction" { rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [arrowhead="vee", color="#34A853"];
// Reactants Ketone [label="4-Methyl-4-phenyl-\npentan-2-one"]; Grignard [label="CH₃MgBr", fontcolor="#EA4335"];
// Intermediates Alkoxide [label="Magnesium Alkoxide\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Product Alcohol [label="2,4-Dimethyl-4-phenyl-\npentan-2-ol"];
// Workflow Ketone -> Alkoxide [label=" + CH₃MgBr"]; Alkoxide -> Alcohol [label=" H₃O⁺ work-up"];
// Captions caption [label="Workflow for Grignard Reaction.", fontsize=10, fontcolor="#5F6368"]; } /dot
Experimental Protocol: Synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol
-
Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) are stirred in anhydrous diethyl ether. A solution of methyl bromide or iodide (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Ketone: The prepared Grignard reagent is cooled in an ice bath. A solution of 4-Methyl-4-phenylpentan-2-one (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
Reaction: After the addition, the mixture is stirred at room temperature for 2-3 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product can be purified by column chromatography or recrystallization to yield 2,4-Dimethyl-4-phenylpentan-2-ol.
Expected Yield: Grignard reactions with ketones are generally high-yielding, often exceeding 80-90% with proper anhydrous technique.
Route 2: The Organocuprate Approach to the Ketone Precursor
An alternative to the Friedel-Crafts reaction for the synthesis of the key ketone intermediate, 4-Methyl-4-phenylpentan-2-one, is the use of an organocuprate reagent. This method offers a different selectivity profile compared to the classic Grignard reagent.[11][12]
Step 1: Synthesis of 4-Methyl-4-phenylpentan-2-one via Conjugate Addition
This route involves the 1,4-conjugate addition of a lithium diphenylcuprate (a Gilman reagent) to mesityl oxide.
Reaction Mechanism:
Organocuprates are soft nucleophiles and preferentially undergo conjugate (1,4) addition to α,β-unsaturated carbonyl compounds, in contrast to the 1,2-addition typically observed with harder nucleophiles like Grignard reagents. The reaction proceeds through a copper-enolate intermediate, which is then protonated during work-up to yield the ketone.
dot graph "Organocuprate_Addition" { rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [arrowhead="vee", color="#FBBC05"];
// Reactants MesitylOxide [label="Mesityl Oxide"]; Cuprate [label="Ph₂CuLi", fontcolor="#EA4335"];
// Intermediates Enolate [label="Copper Enolate\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Product Ketone [label="4-Methyl-4-phenyl-\npentan-2-one"];
// Workflow MesitylOxide -> Enolate [label=" + Ph₂CuLi"]; Enolate -> Ketone [label=" H₃O⁺ work-up"];
// Captions caption [label="Workflow for Organocuprate Conjugate Addition.", fontsize=10, fontcolor="#5F6368"]; } /dot
Experimental Protocol: Synthesis of 4-Methyl-4-phenylpentan-2-one
-
Preparation of Lithium Diphenylcuprate: In a flame-dried flask under an inert atmosphere, copper(I) iodide (1.0 eq) is suspended in anhydrous diethyl ether at -78 °C. Phenyllithium (2.0 eq) is added dropwise, and the mixture is stirred until a clear solution of the Gilman reagent is formed.
-
Conjugate Addition: A solution of mesityl oxide (1.0 eq) in anhydrous diethyl ether is added dropwise to the cold cuprate solution.
-
Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered through celite to remove copper salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed, and the product is purified by vacuum distillation.
Expected Yield: Conjugate additions of organocuprates are typically very efficient, with yields often in the range of 70-90%.
Step 2: Grignard Reaction
The 4-Methyl-4-phenylpentan-2-one synthesized via this route is then subjected to the same Grignard reaction as described in Route 1 to afford the final product, 2,4-Dimethyl-4-phenylpentan-2-ol.
Route 3: A Direct Combination Approach (Proposed)
A potentially more convergent and atom-economical approach would be to combine the conjugate addition and the final methylation step. This could theoretically be achieved by trapping the enolate formed from the organocuprate addition with a methylating agent.
Proposed Reaction Scheme:
-
Conjugate addition of lithium diphenylcuprate to mesityl oxide to form the lithium enolate.
-
In-situ trapping of the enolate with a methyl electrophile, such as methyl iodide.
Mechanistic Consideration:
The success of this route hinges on the chemoselectivity of the enolate trapping. The lithium enolate formed after the conjugate addition is a potent nucleophile and can react with various electrophiles.[13]
dot graph "Direct_Combination" { rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [arrowhead="vee", color="#4285F4"];
// Reactants MesitylOxide [label="Mesityl Oxide"]; Cuprate [label="Ph₂CuLi", fontcolor="#EA4335"]; MethylIodide [label="CH₃I", fontcolor="#EA4335"];
// Intermediates Enolate [label="Lithium Enolate\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Product Ketone [label="4-Methyl-4-phenyl-\npentan-2-one"]; Grignard [label="CH₃MgBr", fontcolor="#34A853"]; Alcohol [label="2,4-Dimethyl-4-phenyl-\npentan-2-ol"];
// Workflow MesitylOxide -> Enolate [label=" + Ph₂CuLi"]; Enolate -> Ketone [label=" + CH₃I (Trapping)"]; Ketone -> Alcohol [label=" + CH₃MgBr, then H₃O⁺"];
// Captions caption [label="Proposed Direct Combination Route.", fontsize=10, fontcolor="#5F6368"]; } /dot
Challenges and Considerations:
While elegant in concept, this route presents several potential challenges:
-
Regioselectivity of Enolate Trapping: The enolate could potentially react at either the α-carbon or the oxygen atom. C-alkylation is generally favored for lithium enolates.
-
Competing Reactions: The methylating agent could potentially react with the organocuprate reagent.
-
Reaction Conditions: Optimization of reaction temperature, solvent, and additives would be crucial to favor the desired reaction pathway.
Due to the lack of specific literature precedent for this direct conversion to the final alcohol in one pot, this route remains a theoretical proposition requiring experimental validation.
Comparison of the Synthetic Routes
| Feature | Route 1: Grignard (via Friedel-Crafts) | Route 2: Grignard (via Organocuprate) | Route 3: Direct Combination (Proposed) |
| Overall Yield | Moderate to Good (Potentially 40-60% over two steps) | Good to Excellent (Potentially 55-80% over two steps) | Unknown (Requires optimization) |
| Reagents | Benzene (carcinogen), AlCl₃ (hygroscopic, corrosive), Grignard reagent (moisture-sensitive) | Organocuprate (requires organolithium, air/moisture sensitive), Grignard reagent | Organocuprate, methylating agent, Grignard reagent |
| Selectivity | Friedel-Crafts can have issues with polyalkylation and rearrangements (less of a concern with this specific substrate). | Highly regioselective 1,4-addition of the organocuprate. | Chemoselectivity of enolate trapping is a major challenge. |
| Scalability | Friedel-Crafts reactions can be challenging to scale due to the exothermic nature and handling of AlCl₃. Grignard reactions are scalable with appropriate equipment. | Organocuprate preparations require low temperatures, which can be challenging on a large scale. | Potentially more scalable if a one-pot procedure can be developed. |
| Atom Economy | Lower due to the use of stoichiometric AlCl₃ and the generation of significant salt byproducts. | Better than Route 1 as the copper is used catalytically in some modern variations, but stoichiometric in the classic Gilman approach. | Potentially the highest if a one-pot reaction is successful. |
| Safety | Use of carcinogenic benzene and corrosive AlCl₃. Flammable ether solvents. | Use of pyrophoric organolithium reagents and flammable ethers. | Similar hazards to Route 2. |
Conclusion and Recommendations
For the laboratory-scale synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol, Route 2, employing the organocuprate addition to synthesize the ketone precursor followed by a Grignard reaction, appears to be the most promising approach. This route is likely to provide higher overall yields and greater selectivity in the formation of the key ketone intermediate compared to the classical Friedel-Crafts alkylation.
While Route 1 is a viable and well-established method, the use of benzene and the potential for side reactions in the Friedel-Crafts step make it a less desirable option from both a safety and efficiency perspective.
Route 3 , the direct combination approach, is an intriguing possibility for future investigation. A successful one-pot procedure would offer significant advantages in terms of step-economy and efficiency. However, it requires substantial experimental development to overcome the inherent chemoselectivity challenges.
Researchers should select the most appropriate route based on their specific requirements for yield, purity, scale, and available resources, always adhering to strict safety protocols when handling the hazardous reagents involved in these syntheses.
References
-
Guidechem. 2,4-DIMETHYL-4-PHENYLPENTAN-2-OL 5340-85-2 wiki.
-
PubChem. 2,4-Dimethyl-4-phenylpentan-2-ol.
-
SpectraBase. 2-Pentanone, 4-methyl-4-phenyl-.
-
Sigma-Aldrich. 2,4-dimethyl-4-phenylpentan-2-ol.
-
Chem-Impex. 4-Methyl-4-phenylpentan-2-one.
-
Tai, H.-C., et al. Nucleophilic Conjugate 1,5-Addition of Gilman Reagents to (E)-Hex-2-en-4-ynedioates. Synthesis, 2015, 47(15), 2223-2232.
-
Jasperse, J. Grignard Reaction.
-
Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents.
-
Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For.
-
PubChemLite. 4-methyl-4-phenylpentan-2-one (C12H16O).
-
Socratic. What are the products of the Grignard reaction with methyl-magnesium iodide?
-
Sciencemadness. EXPERIMENT 3: The Grignard Reaction: Synthesis of.
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
-
PubChem. Vetikon.
-
Organic Syntheses. mesityl oxide.
Sources
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- 4. adichemistry.com [adichemistry.com]
- 5. spectrabase.com [spectrabase.com]
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- 7. PubChemLite - 4-methyl-4-phenylpentan-2-one (C12H16O) [pubchemlite.lcsb.uni.lu]
- 8. Vetikon | C12H16O | CID 81898 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Precision in the Balance: A Technical Comparison of Alcohol Quantification Methods
Executive Summary
In drug development, forensic toxicology, and bioprocess monitoring, the quantification of ethanol is not merely a compliance checkbox—it is a critical quality attribute. While Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) remains the forensic gold standard due to its specificity, Enzymatic Dehydrogenase Assays (ADH) dominate clinical screening due to throughput. This guide dissects the technical performance, causality, and protocols of these methods, providing a data-driven framework for method selection.
Part 1: Headspace GC-FID (The Forensic Gold Standard)
Mechanistic Grounding
The superiority of Headspace GC lies in its reliance on Henry’s Law , which states that the mass of a gas dissolved in a liquid is proportional to the pressure of the gas above the liquid. By heating the sample in a sealed vial, volatile ethanol partitions into the gas phase (headspace), leaving non-volatile matrix interferences (proteins, sugars, blood solids) behind. This eliminates the need for extensive cleanup, protecting the column and detector.
Experimental Protocol: USP <611> Method IIb Adaptation
Standard: United States Pharmacopeia (USP) <611> Alcohol Determination[1]
Reagents:
-
Internal Standard (IS): Acetonitrile or n-Propanol (2% v/v solution). Why? To correct for variations in injection volume and partitioning equilibrium.
-
Reference Standard: USP Alcohol Determination RS.
Workflow:
-
Preparation: Dilute 5.0 mL of sample with 5.0 mL of Internal Standard solution. Dilute to 25.0 mL with water.
-
Incubation: Heat sealed vial at 80°C for 15–30 minutes. Causality: Ensures equilibrium between liquid and gas phases.
-
Injection: Inject 1 mL of headspace gas into a capillary column (e.g., DB-ALC1 or Rtx-BAC1).
-
Separation: Isothermal run (typically 40°C) for 5–10 minutes.
-
Detection: FID measures ions formed by the combustion of organic compounds in a hydrogen/air flame.
Visualization: HS-GC-FID Workflow
Caption: Workflow for Headspace GC-FID emphasizing the partition equilibrium (Henry's Law) critical for isolation.
Part 2: Enzymatic Dehydrogenase Assay (The Clinical Workhorse)
Mechanistic Grounding
This method relies on the kinetic activity of Alcohol Dehydrogenase (ADH) .[2] ADH catalyzes the oxidation of ethanol to acetaldehyde, simultaneously reducing NAD+ to NADH.[2][3]
Experimental Protocol: Kinetic Spectrophotometry
Reagents:
-
ADH Buffer: Pyrophosphate buffer (pH 8.8–9.0). Why? Alkaline pH favors the forward reaction (oxidation of ethanol).
-
NAD+ Solution: Co-factor required for electron transfer.
Workflow:
-
Blanking: Add 1.5 mL NAD+ solution to cuvette. Read Absorbance (
). -
Reaction: Add 0.1 mL sample + 0.1 mL ADH enzyme suspension.
-
Incubation: Incubate at 25°C or 37°C for 10 minutes.
-
Measurement: Read Absorbance (
) at 340 nm. -
Calculation:
. Concentration derived from Beer-Lambert Law using NADH extinction coefficient.
Visualization: Enzymatic Reaction Pathway
Caption: The stoichiometry of the ADH reaction where NADH accumulation is directly proportional to ethanol concentration.[2]
Part 3: Comparative Performance Analysis
Quantitative Data Profile
The following table synthesizes performance metrics from forensic validation studies and clinical comparisons.
| Feature | Headspace GC-FID | Enzymatic Assay (ADH) | HPLC (Refractive Index/UV) |
| Primary Use Case | Forensic Confirmation, USP Compliance | Clinical Screening, Bioprocess | Metabolite Analysis (EtG/EtS) |
| Limit of Detection (LOD) | ~0.005 g/dL (50 mg/L) | ~0.010 g/dL (100 mg/L) | ~0.015 g/dL (Variable) |
| Linearity (r²) | > 0.999 (up to 1.0 g/dL) | > 0.990 (Limited range) | > 0.995 |
| Precision (CV) | < 3% | < 5% | < 5% |
| Specificity | High (Separates Methanol/Isopropanol) | Moderate (Cross-reactivity possible) | High (Separates metabolites) |
| Interferences | Minimal (Matrix is left behind) | High (Lactate/LDH in postmortem blood) | Moderate (Matrix effects) |
| Throughput | 5–10 mins/sample (Sequential) | High (Batch/Parallel) | 10–20 mins/sample |
Critical Insight: The "Postmortem Artifact"
A critical failure mode for Enzymatic Assays occurs in forensic postmortem analysis. Decomposing tissue releases Lactate Dehydrogenase (LDH) and lactate. In standard ADH assays, elevated LDH can catalyze the oxidation of lactate to pyruvate, reducing NAD+ to NADH effectively mimicking ethanol signal.
-
Result: False positives or overestimation of BAC (Blood Alcohol Concentration).[4]
-
Solution: GC-FID is immune to this because lactate is non-volatile and does not enter the headspace.
Part 4: Decision Framework & Recommendations
When to Choose Which Method?
-
Choose GC-FID if:
-
You require legal defensibility (Forensics).
-
You need to distinguish between Ethanol, Methanol, and Isopropanol (Toxicology).
-
The sample matrix is complex or putrefied (Postmortem).
-
You are following USP <611> for pharmaceutical release.
-
-
Choose Enzymatic (ADH) if:
-
High throughput is the priority (e.g., ER screening of 100+ patients).
-
Cost per test must be minimized.
-
The sample is fresh plasma/serum (no hemolysis/putrefaction).
-
-
Choose HPLC if:
-
You are analyzing non-volatile biomarkers like Ethyl Glucuronide (EtG) or Ethyl Sulfate (EtS) to prove long-term abstinence.
-
The matrix contains high sugars (fermentation broth) and you need to profile sugars simultaneously.
-
Visualization: Method Selection Logic
Caption: Decision matrix for selecting the appropriate analytical technique based on regulatory and technical requirements.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <611> Alcohol Determination. USP-NF.[5] Link
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
Gubala, W., & Zuba, D. (2002). Comparison of an enzymatic alcohol dehydrogenase assay and alcohol headspace GC-FID method. Problems of Forensic Sciences. Link
-
Tagliaro, F., et al. (1992). Chromatographic methods for blood alcohol determination. Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Kugelberg, F. C., & Jones, A. W. (2007). Interpreting results of ethanol analysis in postmortem specimens: a review of the literature. Forensic Science International. Link
Sources
- 1. gcms.cz [gcms.cz]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. arch.ies.gov.pl [arch.ies.gov.pl]
- 4. A comparison between the enzymatic oxidation method and headspace gas chromatography with a flame ionization detector in the determination of postmortem blood ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testinglab.com [testinglab.com]
Safety Operating Guide
Personal protective equipment for handling 2,4-Dimethyl-4-phenylpentan-2-ol
This guide provides a technical safety and operational protocol for handling 2,4-Dimethyl-4-phenylpentan-2-ol (CAS: 5340-85-2).[1]
Note on Safety Data Availability: Specific GHS (Globally Harmonized System) data for this specific isomer is limited in public chemical inventories.[1] Therefore, this protocol utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from structurally analogous phenyl-substituted tertiary alcohols (e.g., 2-Methyl-4-phenyl-2-butanol) to establish a conservative, high-safety standard.[1]
Chemical Risk Profile & Hazard Identification
Before selecting PPE, we must define the hazard.[1] As a tertiary alcohol with a phenyl substituent, this molecule exhibits lipophilic properties (LogP ~3.[1]3) and stability that dictates specific handling risks.[1]
| Hazard Category | Risk Level (SAR-Derived) | Mechanism & Justification |
| Skin Irritation | Moderate (Cat.[1] 2) | Lipophilic alcohols penetrate the stratum corneum, causing defatting and irritation.[1] |
| Eye Irritation | Moderate (Cat.[1] 2A) | Direct contact with the hydroxyl group can cause reversible corneal irritation.[1] |
| Sensitization | Low/Potential | While many fragrance alcohols are sensitizers, tertiary alcohols are generally less reactive than primary ones.[1] However, precaution is required. |
| Flammability | Combustible (Class IIIB) | High molecular weight (192.30 g/mol ) suggests a high flash point (>93°C), but it will burn if heated.[1] |
| Aquatic Toxicity | Chronic (Cat.[1] 3) | Low water solubility and high logP suggest potential bioaccumulation in aquatic environments.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and mucous membrane exposure.[1]
Hand Protection (Glove Selection)
-
Standard Handling (Bench Scale < 100 mL):
-
Prolonged Contact / Bulk Transfer (> 100 mL):
Eye & Face Protection[1]
-
Standard: Chemical Safety Goggles (Indirect Vented).[1] Safety glasses are insufficient due to the risk of liquid splash tracking around the lens.[1]
-
High Risk (Heating/Pressurized Systems): Face Shield (8-inch minimum) worn over goggles.[1]
Respiratory Protection
-
Scenario: If handling outside a fume hood or if the process involves heating >60°C.[1]
-
Equipment: Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]
-
Rationale: As a tertiary alcohol, vapor pressure is low at room temperature, but heating generates VOCs that can cause dizziness or respiratory irritation.[1]
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision process for selecting the correct PPE based on experimental conditions.
Operational Handling Protocol
A. Preparation & Engineering Controls
-
Ventilation: Always handle this chemical within a certified chemical fume hood.[1]
-
Static Control: Although the flash point is likely high, organic alcohols can generate static.[1] Ground all metal containers during transfer.
-
Secondary Containment: Use a tray capable of holding 110% of the volume being handled to prevent bench contamination.[1]
B. Transfer Technique (Preventing Dermal Exposure)
-
Don PPE: Put on nitrile gloves and goggles before opening the container.[1]
-
Pipetting: Use positive displacement pipettes for viscous alcohols to prevent dripping.[1] Never mouth pipette.
-
Pouring: When pouring from a larger bottle, keep the label palm-up to prevent solvent from dissolving the label information.
-
Wipe Down: After use, wipe the bottle neck with a dry Kimwipe, then a solvent-dampened wipe (ethanol) to remove residue that could degrade the cap liner.[1]
C. Emergency Response: Spills
-
Minor Spill (< 50 mL):
-
Major Spill (> 50 mL or outside hood):
Disposal & Waste Management
Do not dispose of 2,4-Dimethyl-4-phenylpentan-2-ol down the sink.[1] Its lipophilic nature poses a risk to aquatic life and water treatment systems.[1]
| Waste Stream | Classification | Protocol |
| Liquid Waste | Non-Halogenated Organic Solvent | Collect in HDPE or Glass carboys.[1] Label as "Flammable/Combustible Organic Waste".[1] |
| Solid Waste | Contaminated Debris | Gloves, wipes, and pipettes must be bagged and tagged as "Chemically Contaminated Solid Waste".[1] |
| Rinsate | Wash Water | First rinse of glassware should be collected into the organic waste container, not the drain.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219536, 2,4-Dimethyl-4-phenylpentan-2-ol.[1] Retrieved from [Link][1]
-
Research Institute for Fragrance Materials (RIFM) (2024). Safety Assessment of 2-Methyl-4-phenyl-2-butanol (Analog Read-Across).[1] Elsevier.[1] Retrieved from [Link] (Contextual inference for phenyl-alkanol safety).
-
Google Patents. US3996290A: 2,4-Dimethyl-2-phenyl-4-pentenal and related fragrance compounds.[1] Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
